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Foundational

Thermodynamic and Kinetic Solubility Profile of H-Thr-Pro-OH·HCl: A Technical Guide for Formulation and Synthesis

Executive Summary In drug development and solid-phase peptide synthesis (SPPS), understanding the precise solvation mechanics of building blocks is paramount. H-Thr-Pro-OH·HCl (L-Threonyl-L-proline hydrochloride) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and solid-phase peptide synthesis (SPPS), understanding the precise solvation mechanics of building blocks is paramount. H-Thr-Pro-OH·HCl (L-Threonyl-L-proline hydrochloride) is a highly versatile dipeptide utilized extensively in biochemical research and pharmaceutical formulation[1]. As a Senior Application Scientist, I approach solubility not as a static metric, but as a dynamic interplay between solid-state thermodynamics and solvent-solute interactions. This whitepaper provides an in-depth analysis of the solubility profile of H-Thr-Pro-OH·HCl, detailing the causality behind its solvation behavior and providing self-validating experimental protocols for accurate solubility determination.

Physicochemical Foundations & Causality

To predict and manipulate the solubility of H-Thr-Pro-OH·HCl, we must first deconstruct its molecular architecture. The compound consists of a polar, uncharged threonine residue linked to a hydrophobic proline ring, stabilized as a hydrochloride salt[2].

  • The Role of the HCl Salt: In its free base form, the dipeptide exists as a zwitterion, forming a tight, highly stable crystal lattice driven by intermolecular ionic bonds between the N-terminal amine and the C-terminal carboxylate. The addition of hydrochloric acid protonates the amine, disrupting this zwitterionic lattice[2]. This drastically lowers the lattice energy, reducing the thermodynamic barrier to hydration and significantly enhancing aqueous solubility.

  • The Threonine Hydroxyl: The side chain of threonine acts as both a hydrogen bond donor and acceptor, heavily favoring interactions with polar protic solvents (like water and ethanol).

  • The Proline Pyrrolidine Ring: Proline is a secondary amine (imino acid) whose cyclic structure introduces a localized hydrophobic patch. This structural feature allows the dipeptide to be favorably accommodated in polar aprotic solvents with hydrophobic methyl groups, such as Dimethyl Sulfoxide (DMSO).

Table 1: Physicochemical Properties of H-Thr-Pro-OH·HCl
PropertyValueCausality / Impact on Solubility
Molecular Formula C₉H₁₇ClN₂O₄The chloride ion indicates a salt form, drastically increasing polarity[2].
Molecular Weight 252.70 g/mol Low molecular weight (<500 Da) generally favors higher solvation capacity[2].
CAS Number 281670-51-7Unique identifier for the hydrochloride salt form[3].
H-Bond Donors 3 (-OH, -NH₂⁺, -NH)High capacity for interaction with protic solvents (Water, Alcohols).
H-Bond Acceptors 4 (C=O, -OH)Facilitates solvation in polar aprotic solvents (DMSO, DMF).

Solubility Profile Across Solvent Systems

Peptides shorter than five residues are usually highly soluble in water or aqueous buffers, provided they are not entirely composed of hydrophobic amino acids[4]. Given its short length and the presence of the hydrophilic threonine, H-Thr-Pro-OH·HCl exhibits excellent solubility in polar environments.

Aqueous Solvents

H-Thr-Pro-OH·HCl is highly soluble in water and standard biological buffers (e.g., PBS pH 7.4), typically exceeding 50 mg/mL . The solvation mechanism is driven by ion-dipole interactions between the water molecules and the protonated N-terminus/chloride counter-ion, alongside extensive hydrogen bonding with the threonine hydroxyl group.

Organic Solvents

For assays requiring non-aqueous environments, the choice of organic solvent is dictated by hydrogen-bonding capacity:

  • Polar Aprotic (DMSO, DMF): The dipeptide exhibits excellent solubility in DMSO (often >100 mg/mL ). The highly polarized S=O bond of DMSO acts as a potent hydrogen bond acceptor for the threonine hydroxyl, while its methyl groups provide a hydrophobic pocket that favorably interacts with the proline ring[5].

  • Polar Protic (Methanol, Ethanol): Soluble (10 - 50 mg/mL ). While alcohols can form hydrogen bonds, their lower dielectric constants compared to water limit their ability to fully dissociate the HCl salt.

  • Non-Polar (DCM, Hexane): Practically insoluble. These solvents lack the polarity required to break the ionic lattice of the hydrochloride salt.

Solvation A H-Thr-Pro-OH·HCl (Solid State) B Aqueous Solvents (Water/PBS) A->B Add C Polar Organics (DMSO/DMF) A->C Add D Non-Polar Organics (DCM/Hexane) A->D Add E High Hydration Ion-Dipole Bonds B->E Solvation F H-Bond Acceptor Hydrophobic Pocket C->F Solvation G Lattice Energy Unbroken D->G Precipitation

Solvation pathways of H-Thr-Pro-OH·HCl across different solvent polarities.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, solubility must be measured empirically rather than relying solely on computational predictions. Below are two self-validating protocols designed to eliminate false positives caused by supersaturation or micro-particulates.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Kinetic solubility often overestimates true solubility due to the formation of supersaturated states. The shake-flask method guarantees thermodynamic equilibrium between the solid phase and the saturated solution.

Step-by-Step Methodology:

  • Excess Addition: Add an excess amount of H-Thr-Pro-OH·HCl powder (e.g., 100 mg) to 1.0 mL of the target solvent (e.g., PBS) in a sealed borosilicate glass vial.

  • Isothermal Incubation: Place the vial on a rotary shaker at exactly 25°C for 24 to 48 hours. Causality: This duration is critical to ensure that the dissolution rate equals the precipitation rate, achieving true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes. Causality: High-speed centrifugation is superior to filtration here. Filtering can lead to non-specific adsorption of the dipeptide to the membrane, artificially lowering the measured concentration.

  • Extraction: Carefully aspirate the clear supernatant without disturbing the pellet. Perform serial dilutions using the HPLC mobile phase.

  • Quantitation: Analyze the diluted supernatant via HPLC-UV. Causality: Because Threonine and Proline lack aromatic rings (unlike Tryptophan or Tyrosine), they do not absorb strongly at 280 nm. Detection must rely on the peptide bond absorbance at λ = 210 nm .

ShakeFlask Step1 1. Excess Solid Addition (H-Thr-Pro-OH·HCl) Step2 2. Isothermal Incubation (24-48h at 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 15,000 x g) Step2->Step3 Step4 4. Supernatant Extraction & Serial Dilution Step3->Step4 Step5 5. HPLC-UV Quantitation (λ = 210 nm) Step4->Step5

Self-validating shake-flask method for thermodynamic solubility determination.
Protocol 2: High-Throughput Kinetic Solubility Screening

For rapid formulation screening, kinetic solubility provides an immediate precipitation threshold.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a highly concentrated stock solution (e.g., 50 mM) of H-Thr-Pro-OH·HCl in 100% DMSO[5].

  • Spiking: Serial dilute the DMSO stock into an aqueous buffer within a 96-well plate. Ensure the final DMSO concentration remains ≤ 1% to prevent solvent-induced toxicity artifacts in downstream biological assays[6].

  • Incubation: Allow the plate to incubate at room temperature for 2 hours.

  • Nephelometry: Measure light scattering using a nephelometer or read absorbance at 620 nm. A sudden spike in the signal indicates the formation of insoluble aggregates, marking the kinetic solubility limit.

Table 2: Quantitative Solubility Matrix Summary
Solvent SystemPolarity IndexEstimated SolubilityPrimary Solvation Mechanism
Water / PBS (pH 7.4) 10.2> 50 mg/mLIon-dipole interactions; lattice disruption via hydration shell.
DMSO 7.2> 100 mg/mLStrong H-bond acceptance; hydrophobic accommodation of Proline.
Methanol / Ethanol 5.1 - 5.210 - 50 mg/mLModerate H-bonding; limited by lower dielectric constant.
Dichloromethane (DCM) 3.1< 1 mg/mLInsufficient polarity to break the ionic lattice of the HCl salt.
Hexane 0.1InsolubleComplete lack of H-bonding or dipole interactions.

References

  • Peptide solubility guidelines Source: The Hebrew University of Jerusalem (huji.ac.il) URL:[Link]

  • Peptide Solubilization Source: JPT Peptide Technologies URL:[Link]

Sources

Exploratory

H-Thr-Pro-OHHCl isoelectric point and pKa values

An in-depth technical analysis of the structural, thermodynamic, and experimental profiling of the dipeptide H-Thr-Pro-OH·HCl. H-Thr-Pro-OH·HCl (L-Threonyl-L-proline hydrochloride) is a synthetic dipeptide representing a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the structural, thermodynamic, and experimental profiling of the dipeptide H-Thr-Pro-OH·HCl.

H-Thr-Pro-OH·HCl (L-Threonyl-L-proline hydrochloride) is a synthetic dipeptide representing a canonical motif found in numerous regulatory proteins[1]. The Thr-Pro sequence is specifically targeted by proline-directed kinases, such as GSK-3β, which play critical roles in neurobiology and the hyperphosphorylation of tau proteins in Alzheimer's disease[2].

Beyond its biological role, the Thr-Pro bond is structurally unique due to its propensity to undergo 3[3]. This conformational switch is heavily regulated by the charge state of the surrounding microenvironment. Establishing the precise acid-base equilibria (pKa) and isoelectric point (pI) of the unphosphorylated baseline molecule is a foundational requirement for downstream chromatographic separation, assay development, and structural NMR studies[4].

Theoretical Framework: Acid-Base Equilibria

When dissolved in aqueous media, the hydrochloride salt formulation (C9H16N2O4 · HCl) fully dissociates, leaving the H-Thr-Pro-OH molecule in a fully protonated, cationic state (+1). The molecule possesses two primary ionizable centers:

  • The C-terminal α -carboxyl group of Proline.

  • The N-terminal α -amino group of Threonine.

(Note: The hydroxyl side chain of Threonine has a pKa > 13 and does not participate in physiological acid-base buffering).

Inductive Effects in Dipeptides: Free L-Proline has a carboxyl pKa of 1.99, and free L-Threonine has an amino pKa of 9.10[5]. However, the formation of the peptide bond alters local electron density. The electron-withdrawing nature of the adjacent amide bond decreases the basicity of the N-terminus (lowering pKa2 to 8.0) and decreases the acidity of the C-terminus (raising pKa1~ to ~3.1).

The isoelectric point (pI)—the pH at which the zwitterionic species dominates and the net molecular charge is zero—is calculated as the arithmetic mean of the two pKa values: pI = (3.1 + 8.0) / 2 = 5.55

Table 1: Physicochemical Properties of H-Thr-Pro-OH·HCl
PropertyValueSource / Derivation
Molecular Formula Cngcontent-ng-c2259155149="" class="ng-star-inserted">9H16N2O4 · HClChemical Identity
Molecular Weight 252.70 g/mol Chemical Identity[1]
pKa1 (C-terminal COOH) ~3.1 (Theoretical)Inductive peptide bond effect
pKa2 (N-terminal NH3^+) ~8.0 (Theoretical)Inductive peptide bond effect
Isoelectric Point (pI) ~5.55Calculated: (pKa1 + pKa2) / 2
Initial Charge State +1 (Cationic)Due to HCl salt formulation

Structural Implications of Charge State

The ionization state of the Thr-Pro motif acts as a structural determinant. The prolyl peptide bond inherently exists in an equilibrium between trans and cis rotamers. NMR studies have demonstrated that the 3[3]. As the pH shifts from acidic (cationic state) past the pI towards physiological pH (~7.4), the N-terminus becomes partially deprotonated. This alters the electrostatic interactions and hydrogen-bonding network across the peptide backbone, shifting the cis content and altering the substrate's recognition profile by regulatory enzymes[4].

Ionization Cation Fully Protonated (+1) NH3+ - Thr - Pro - COOH pH < 3.1 Zwitterion Zwitterion (0) NH3+ - Thr - Pro - COO- pH 5.55 (pI) Cation->Zwitterion pKa1 ~ 3.1 (-H+) Anion Fully Deprotonated (-1) NH2 - Thr - Pro - COO- pH > 8.0 Zwitterion->Anion pKa2 ~ 8.0 (-H+)

Figure 1: pH-dependent ionization states of the H-Thr-Pro-OH dipeptide.

Experimental Protocols: Self-Validating Systems

To empirically validate the theoretical pKa and pI values, a highly controlled potentiometric titration workflow must be executed. The following protocol is designed as a self-validating system to eliminate environmental artifacts and ensure thermodynamic accuracy.

Step 1: Matrix Preparation Dissolve 10 mM H-Thr-Pro-OH·HCl in a 0.1 M KCl background solution. Causality: The high concentration of KCl acts as an ionic strength buffer. By keeping the ionic strength constant, the activity coefficients of the hydrogen ions remain stable throughout the volume changes, allowing the derivation of true thermodynamic pKa values rather than concentration-dependent apparent pKa.

Step 2: System Calibration Calibrate a high-precision glass pH electrode using NIST-traceable buffers (pH 4.00, 7.00, 10.00) at exactly 25.0°C. Causality: Acid dissociation is a temperature-dependent thermodynamic equilibrium. Strict thermal control ensures reproducibility across experimental batches.

Step 3: Atmospheric Isolation (Degassing) Purge the analyte solution with ultra-pure N2 gas for 15 minutes prior to and continuously during the titration. Causality: Atmospheric CO2 dissolves in water to form carbonic acid (H2CO3, pKa 6.3). This overlaps directly with the peptide's buffering region and will artificially skew the titration curve, leading to inaccurate pKa2~ calculations.

Step 4: Forward Titration Titrate the solution using standardized 0.1 M NaOH in 0.01 mL increments, recording the pH after equilibrium is reached for each addition to capture the deprotonation events.

Step 5: Reversibility Validation (The Self-Validating Step) Upon reaching pH 11.0, immediately back-titrate the solution to pH 2.0 using 0.1 M HCl. Causality: If the forward and backward titration curves superimpose perfectly, the system is at true thermodynamic equilibrium. Any hysteresis indicates irreversible side reactions, such as alkaline hydrolysis of the peptide bond, which immediately invalidates the dataset.

Workflow Prep 1. Sample Preparation 0.1M KCl Matrix (Controls Ionic Strength) Calib 2. System Calibration NIST Buffers at 25°C (Ensures Thermodynamic Accuracy) Prep->Calib Degas 3. N2 Degassing Purge for 15 mins (Prevents CO2 Interference) Calib->Degas Titrate 4. Forward Titration 0.1M NaOH Addition (Captures Deprotonation) Degas->Titrate Validate 5. Reversibility Check Back-titrate with 0.1M HCl (Validates Equilibrium) Titrate->Validate

Figure 2: Self-validating potentiometric titration workflow for pKa determination.

References

  • Fisher Scientific - H-Thr-Pro-OH · HCl, 281670-51-7, C9H16N2O4 · HCl, Mr 252.70
  • Creative Peptides - Amino Acid Chart: A Comprehensive Overview
  • ACS Publications (Biochemistry)
  • PNAS - Phosphoryl
  • bioRxiv - An Inherent Structural Difference Between Serine and Threonine Phosphoryl

Sources

Foundational

Preliminary In Vitro Toxicity Screening of H-Thr-Pro-OH·HCl: A Comprehensive Technical Guide

Executive Summary H-Thr-Pro-OH·HCl (L-Threonyl-L-proline hydrochloride) is a synthetic dipeptide salt frequently utilized as a biochemical building block, reference standard, and precursor in peptidomimetic drug design....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

H-Thr-Pro-OH·HCl (L-Threonyl-L-proline hydrochloride) is a synthetic dipeptide salt frequently utilized as a biochemical building block, reference standard, and precursor in peptidomimetic drug design. Before advancing any small molecule or peptide derivative into in vivo models, establishing a rigorous in vitro safety profile is mandatory.

This technical guide outlines a self-validating, multi-tiered in vitro toxicity screening strategy for H-Thr-Pro-OH·HCl. By adhering to international regulatory frameworks—specifically ISO 10993-5 for basal cytotoxicity[1] and ICH S2(R1) for genotoxicity[2]—this workflow ensures that early-stage go/no-go decisions are grounded in highly reproducible, mechanistically sound data.

Pre-Analytical Considerations: Physicochemical Causality

The physicochemical nature of H-Thr-Pro-OH·HCl dictates the parameters of its in vitro handling. As a hydrochloride salt, the dissolution of this dipeptide in unbuffered aqueous solutions will release equimolar amounts of hydrochloric acid.

The Causality of False Positives: If introduced directly into weakly buffered cell culture media, the resulting pH drop can induce artifactual cellular stress or necrosis, mimicking compound-specific toxicity. The Solution: All stock solutions must be prepared in a robustly buffered vehicle (e.g., 1X PBS or HEPES-buffered media) and pH-adjusted to 7.2–7.4 prior to cellular exposure.

Workflow Start H-Thr-Pro-OH·HCl Formulation & pH Adjustment Tier1 Tier 1: Basal Cytotoxicity (ISO 10993-5) Start->Tier1 MTT MTT Assay (Mitochondrial Viability) Tier1->MTT LDH LDH Release (Membrane Integrity) Tier1->LDH Tier2 Tier 2: Genotoxicity (ICH S2(R1)) Ames Ames Test (OECD 471) Tier2->Ames MN In Vitro Micronucleus (OECD 487) Tier2->MN MTT->Tier2 LDH->Tier2 Decision Data Synthesis & Go/No-Go Decision Ames->Decision MN->Decision

Figure 1: Multi-tiered in vitro toxicity screening workflow for H-Thr-Pro-OH·HCl.

Tier 1: Basal Cytotoxicity & Cellular Health (ISO 10993-5)

To accurately profile the cytopathic effects of H-Thr-Pro-OH·HCl, we employ a dual-assay approach measuring two distinct biological endpoints: mitochondrial metabolic activity (MTT) and plasma membrane integrity (LDH).

Mechanistic Causality: A dipeptide may interact with cells in two ways. It may be internalized (via peptide transporters like PEPT1) and disrupt intracellular metabolism, which will lower MTT reduction without causing immediate cell lysis. Alternatively, at high concentrations, it may act as a surfactant, rupturing the cell membrane and causing a massive release of LDH. Running both assays in parallel differentiates between cytostasis (metabolic inhibition) and overt necrosis (membrane lysis).

Mechanism cluster_0 Intracellular (MTT) cluster_1 Extracellular (LDH) Compound H-Thr-Pro-OH·HCl Exposure Mito Mitochondrial Dehydrogenase Compound->Mito Cell Penetration Membrane Cell Membrane Rupture Compound->Membrane Surface Toxicity Formazan Formazan Crystals (Absorbance 570nm) Mito->Formazan Reduction LDH_release LDH Enzyme Release (Absorbance 490nm) Membrane->LDH_release Leakage

Figure 2: Mechanistic divergence of MTT and LDH cytotoxicity assays.

Step-by-Step Methodology: Self-Validating Cytotoxicity Protocol
  • Cell Seeding: Seed mammalian cells (e.g., HepG2 or CHO-K1) in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dose Formulation: Prepare H-Thr-Pro-OH·HCl in culture media across a logarithmic concentration gradient (e.g., 0.1, 1, 10, 100, 1000 µM).

  • Internal Controls (Self-Validation):

    • Negative Control: Vehicle only (defines 100% viability / 0% baseline LDH).

    • Positive Control: 0.1% Triton X-100 (defines 0% viability / 100% max LDH release).

    • Background Control: Media without cells (subtracts background absorbance).

  • Exposure: Treat cells for 24 and 48 hours.

  • LDH Readout: Transfer 50 µL of supernatant to a new plate. Add LDH reaction mix. Incubate in the dark for 30 mins. Read absorbance at 490 nm.

  • MTT Readout: Add 10 µL of MTT reagent (5 mg/mL) to the remaining cells. Incubate for 3 hours. Discard media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

Tier 2: Genotoxicity Screening (ICH S2(R1) Compliant)

If the dipeptide demonstrates an acceptable cytotoxicity profile, it must be screened for DNA-reactive liabilities. The ICH S2(R1) guidance mandates a standard battery of tests to capture different mechanisms of genetic damage[2].

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test detects point mutations and frameshifts[3]. Because some compounds are inert until metabolized by the liver, the assay is performed with and without an exogenous metabolic activation system (rat liver S9 fraction)[4].

Self-Validating Protocol (Plate Incorporation Method):

  • Strain Selection: Utilize Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) to cover all base-pair substitution and frameshift vulnerabilities[5].

  • Preparation: Mix 100 µL of the bacterial culture, 50 µL of H-Thr-Pro-OH·HCl solution (up to 5000 µ g/plate limit dose), and 500 µL of S9 mix (or buffer for non-activated conditions).

  • Plating: Combine with 2 mL of top agar containing trace histidine/tryptophan and pour onto minimal glucose agar plates.

  • Validation Controls: Use Sodium Azide (TA100, -S9) and 2-Aminoanthracene (All strains, +S9) to prove strain sensitivity and S9 enzymatic activity.

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. A positive result is defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle control)[6].

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

While the Ames test detects DNA sequence mutations, bacteria lack complex chromosomal architecture. The in vitro micronucleus (MNvit) test fills this gap by detecting clastogens (agents that break chromosomes) and aneugens (agents that induce whole chromosome loss)[7][8].

Self-Validating Protocol:

  • Cell Treatment: Expose human TK6 cells to H-Thr-Pro-OH·HCl for a short (3-6h) and long (24h) duration, with and without S9 metabolic activation[9].

  • Cytokinesis Block: Add Cytochalasin B (an actin polymerization inhibitor) to trap dividing cells in the binucleated stage, proving that the cells successfully underwent mitosis during exposure[7][10].

  • Validation Controls: Mitomycin C (Clastogen positive control) and Colchicine (Aneugen positive control).

  • Harvest & Staining: Lyse cells, fix, and stain with a nucleic acid dye (e.g., DAPI or Acridine Orange)[9][11].

  • Scoring: Analyze a minimum of 2,000 binucleated cells per concentration. The presence of small, distinct nuclei (micronuclei) in the cytoplasm indicates chromosomal damage[7][11].

Data Synthesis & Go/No-Go Decision Matrix

Quantitative data from the above assays must be synthesized to determine the regulatory and developmental fate of the compound. The following matrix summarizes the critical thresholds.

Assay EndpointTarget MechanismThreshold for Concern (Toxicity)Regulatory Guideline
MTT Assay Mitochondrial MetabolismIC₅₀ < 100 µM or Viability < 70% at max doseISO 10993-5[1]
LDH Assay Cell Membrane Integrity> 20% increase in LDH release vs. controlISO 10993-5[1]
Ames Test Point/Frameshift Mutation≥ 2-fold increase in revertant coloniesOECD 471 / ICH S2(R1)[3][12]
MNvit Test Chromosome Breakage/LossStatistically significant, dose-dependent increase in micronucleiOECD 487 / ICH S2(R1)[7][12]

References

  • European Medicines Agency (EMA). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Available at:[Link]

  • International Organization for Standardization (ISO). ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Available at:[Link]

Sources

Exploratory

The Definitive Technical Guide to H-Thr-Pro-OH·HCl: Safety, Handling, and Experimental Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Introduction: The Significance of the Thr-Pro Motif L-Thre...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Introduction: The Significance of the Thr-Pro Motif

L-Threonyl-L-proline hydrochloride (H-Thr-Pro-OH·HCl) is a synthetic dipeptide derivative that serves as a critical structural motif in advanced 1 and signal transduction research[1]. The Thr-Pro sequence is the core recognition site for proline-directed serine/threonine kinases (e.g., CDKs, MAPKs) and peptidyl-prolyl cis/trans isomerases (PPIases) such as Pin1[2].

As a Senior Application Scientist, I approach peptide handling not merely as a set of instructions, but as a self-validating system. Every physical and chemical variable must be controlled. This guide bridges the gap between chemical safety and biological application, ensuring that your handling protocols preserve the integrity of this hygroscopic salt while maximizing its utility in in vitro assays.

Section 1: Physicochemical Profiling & Safety Data (SDS)

Understanding the physicochemical nature of H-Thr-Pro-OH·HCl is the first step in experimental design. The compound is supplied as a hydrochloride (HCl) salt[3].

Causality in Formulation: Why use the HCl salt? Peptides with a free N-terminal amine (like threonine) are prone to oxidation and degradation. The HCl salt protonates the amine, significantly enhancing both shelf-life stability and aqueous solubility compared to the free base form. However, this salt formation renders the powder highly hygroscopic, necessitating strict moisture control.

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name L-Threonyl-L-proline hydrochloride
CAS Number 281670-51-7
Molecular Formula C9H16N2O4 · HCl
Molecular Weight 252.70 g/mol
Appearance White to off-white solid/powder
Solubility Highly soluble in Water and DMSO
Table 2: Hazard Identification & First Aid (GHS)

Based on standard safety data for proline/threonine hydrochloride derivatives[4], the following precautions must be observed:

Hazard ClassCategoryHazard StatementPreventative Action
Skin Irritation Category 2H315: Causes skin irritationWear nitrile gloves and lab coat. Wash skin thoroughly after handling.
Eye Irritation Category 2AH319: Causes serious eye irritationWear safety goggles. In case of contact, rinse cautiously with water for several minutes.
Respiratory Category 3H335: May cause respiratory irritationHandle in a well-ventilated fume hood. Avoid breathing dust.

Section 2: Laboratory Handling & Storage Protocols

Because H-Thr-Pro-OH·HCl is hygroscopic and a mild irritant, handling requires strict environmental controls to prevent degradation via hydrolysis.

HandlingWorkflow Receive Receive H-Thr-Pro-OH·HCl Store Store at -20°C (Desiccated) Receive->Store Equilibrate Equilibrate to RT (Prevent Condensation) Store->Equilibrate Prior to use Weigh Weigh in Fume Hood (PPE Required) Equilibrate->Weigh Reconstitute Reconstitute in Buffer (pH 6.0 - 7.0) Weigh->Reconstitute Aliquot Aliquot & Freeze (Avoid Freeze-Thaw) Reconstitute->Aliquot

Optimal handling and reconstitution workflow for H-Thr-Pro-OH·HCl to maintain peptide integrity.

Protocol 1: Self-Validating Reconstitution & Aliquoting
  • Thermal Equilibration: Remove the vial from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for 30–45 minutes.

    • Causality: Opening a cold vial introduces ambient moisture. Condensation on the hygroscopic HCl salt alters the exact mass (water weight) and promotes rapid hydrolysis of the peptide bond.

  • Weighing: In a Class II biological safety cabinet or fume hood, weigh the desired amount (e.g., 2.53 mg for 1 mL of a 10 mM stock solution).

  • Solubilization & pH Control: Dissolve the powder in molecular biology grade water or a biological buffer.

    • Causality: The HCl salt will acidify unbuffered solutions. If using the peptide in live-enzyme assays, reconstitute in a 50 mM HEPES or Tris buffer (pH 7.4) to neutralize the HCl. This prevents pH-shock to sensitive enzymes like Pin1. Verify the final pH is between 6.0 and 7.5.

  • Aliquoting: Divide the stock into 50 µL aliquots and store at -80°C.

    • Causality: Repeated freeze-thaw cycles physically shear the peptide backbone and induce precipitation. Single-use aliquots ensure absolute structural integrity.

Section 3: Experimental Methodologies & Applications

The Thr-Pro motif is a fundamental regulatory node. 2, a unique PPIase, specifically binds to phosphorylated Ser/Thr-Pro motifs to catalyze cis/trans isomerization, thereby altering target protein function[2]. Unphosphorylated H-Thr-Pro-OH is frequently utilized as a baseline structural competitor in PPIase assays to validate the phosphorylation-dependence of the Pin1 WW domain[5].

Pin1Pathway Kinase Proline-Directed Kinase (e.g., MAPK, CDK) Target Target Protein (Thr-Pro Motif) Kinase->Target Phosphorylates PhosTarget Phosphorylated Protein (pThr-Pro Motif) Target->PhosTarget Pin1 Pin1 Isomerase (PPIase) PhosTarget->Pin1 Binds WW Domain Isomerized Isomerized Protein (cis/trans shift) Pin1->Isomerized Catalyzes Isomerization HThrPro H-Thr-Pro-OH (Reference/Competitor) HThrPro->Pin1 Modulates/Competes

The regulatory role of the Thr-Pro motif in Pin1-mediated peptidyl-prolyl isomerization.

Protocol 2: In Vitro Peptidyl-Prolyl Isomerase (PPIase) Competitive Assay

This protocol utilizes H-Thr-Pro-OH as a control to validate the specificity of 6 or to map the WW domain binding pocket[6].

  • Buffer Preparation: Prepare a standard PPIase assay buffer consisting of 35 mM HEPES (pH 7.8) and 50 mM NaCl[7]. Keep on ice.

  • Enzyme Preparation: Dilute recombinant human Pin1 protein to a final working concentration of 10 nM in the assay buffer.

  • Competitor Addition: Add H-Thr-Pro-OH (from your 10 mM neutralized stock) to the reaction mix at varying concentrations (0.1 µM to 100 µM).

    • Causality: While Pin1 strongly prefers phosphorylated Thr-Pro, the unphosphorylated H-Thr-Pro-OH serves as a low-affinity structural competitor. This establishes a baseline to determine the exact fold-increase in binding affinity contributed solely by the phosphate group in your actual target substrates.

  • Substrate Introduction: Introduce a chromogenic reporter substrate, such as Suc-AAEPF-pNA, at a final concentration of 50 µM[7].

  • Kinetic Measurement: Immediately transfer the mixture to a temperature-controlled cuvette holder (10°C to slow the baseline thermal isomerization). Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 390 nm every 20 seconds for 100 seconds using a spectrophotometer[6].

References

  • Sigma-Aldrich. "H-Thr-Pro-Oh Hydrochloric Acid Salt | 281670-51-7." Product Data & SDS.3

  • Cayman Chemical. "Safety Data Sheet: L-proline." Hazard Identification Guidelines. 4

  • MedChemExpress. "H-Thr-Pro-OH | Polypeptide." Peptide Screening Applications. 1

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9834371, Thr-Pro." PubChem Database. 8

  • Yaffe, M. B., et al. "The essential mitotic peptidyl–prolyl isomerase Pin1 binds and regulates mitosis-specific phosphoproteins." Science (1997). 2

  • Takahashi, K., et al. "Proline cis/trans-Isomerase Pin1 Regulates Peroxisome Proliferator-activated Receptor γ Activity through the Direct Binding to the Activation Function-1 Domain." Journal of Biological Chemistry (2008).5

Sources

Protocols & Analytical Methods

Method

Application Note: Mitigating Diketopiperazine (DKP) Formation in SPPS via Pre-formed H-Thr-Pro-OH·HCl Dipeptide Incorporation

Executive Summary & The DKP Challenge Solid-phase peptide synthesis (SPPS) of sequences containing proline at the C-terminus or penultimate position is notoriously prone to diketopiperazine (DKP) formation[1]. This base-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The DKP Challenge

Solid-phase peptide synthesis (SPPS) of sequences containing proline at the C-terminus or penultimate position is notoriously prone to diketopiperazine (DKP) formation[1]. This base-catalyzed intramolecular aminolysis results in the cleavage of the growing peptide chain from the resin, severely reducing yields and generating complex deletion impurities[2]. The dipeptide sequence Threonine-Proline (Thr-Pro) is particularly susceptible because the cyclic nature of proline naturally forces the cis-amide bond conformation, which is a geometric prerequisite for the closure of the stable six-membered DKP ring[3].

To circumvent this critical failure point, researchers can utilize the unprotected dipeptide salt H-Thr-Pro-OH·HCl as a foundational building block. By converting this cost-effective precursor into an Fmoc-protected dipeptide and loading it directly onto a sterically hindered resin, the highly unstable H-Thr-Pro-O-Resin intermediate is bypassed entirely.

Mechanistic Causality: Why the Dipeptide Strategy Works

During standard stepwise Fmoc-SPPS, the deprotection of the amino acid preceding proline (Threonine) liberates a free N-terminal amine. If this dipeptide is attached to a standard linker, the free amine undergoes a rapid nucleophilic attack on the ester carbonyl linking Proline to the resin, truncating the sequence[1].

The Causality of the Solution:

  • Dipeptide Loading: By synthesizing and loading the pre-formed Fmoc-Thr-Pro-OH directly onto the resin, we skip the stepwise coupling of Thr onto Pro. This avoids the extended basic exposure that exacerbates DKP formation during the vulnerable dipeptide stage[3].

  • Steric Shielding via 2-CTC: 2-Chlorotrityl chloride (2-CTC) resin provides immense steric bulk (a trityl group paired with a bulky chlorine atom) directly adjacent to the ester bond. This physical barrier blocks the Threonine amine from reaching the ester carbonyl[2].

  • Kinetic Competition: Once the Fmoc group is removed from the Fmoc-Thr-Pro-O-CTC resin, the free amine must be immediately acylated. Using highly reactive coupling reagents ensures that intermolecular peptide bond formation kinetically outcompetes the intramolecular DKP cyclization[4].

DKP_Mechanism A H-Thr-Pro-O-Resin (Standard Linker) B Intramolecular Aminolysis A->B Fast (Base Catalyzed) C cyclo(Thr-Pro) DKP + Truncated Resin B->C D H-Thr-Pro-O-CTC (2-CTC Resin) E Steric Hindrance Blocks Attack D->E Fmoc-Xaa-OH / HATU F Fmoc-Xaa-Thr-Pro-O-CTC (Successful Elongation) E->F

Figure 1: Mechanism of Diketopiperazine (DKP) formation vs. 2-CTC resin steric shielding.

Self-Validating Experimental Protocols

The following methodologies detail the conversion of H-Thr-Pro-OH·HCl into an SPPS-ready building block and its subsequent incorporation.

Protocol A: Synthesis of Fmoc-Thr-Pro-OH from H-Thr-Pro-OH·HCl

Causality Check: The use of a biphasic system (Water/Dioxane) with Na₂CO₃ ensures that the HCl salt is neutralized and the amine is kept in its nucleophilic free-base form. Meanwhile, the Fmoc-OSu remains dissolved in the organic phase, preventing premature aqueous hydrolysis of the protecting group.

  • Neutralization: Dissolve H-Thr-Pro-OH·HCl (1.0 eq) in a 10% aqueous Na₂CO₃ solution. Use 2.5 eq of base to fully neutralize the HCl salt and maintain the alkaline environment required for Fmoc protection.

  • Cooling: Chill the aqueous solution to 0°C in an ice bath to control the exothermic reaction and minimize side reactions.

  • Fmoc Addition: Dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane. Add this organic solution dropwise to the vigorously stirring aqueous layer.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation System (TLC): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 9:1). The complete disappearance of the ninhydrin-positive starting material validates that the N-terminus is fully protected.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 2–3 to protonate the C-terminal carboxylate. Extract the product with Ethyl Acetate (3 × 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield Fmoc-Thr-Pro-OH as a white solid.

Protocol B: Direct Resin Loading and SPPS Elongation

Expert Insight: While standard SPPS utilizes side-chain protected Fmoc-Thr(tBu)-OH, starting from H-Thr-Pro-OH·HCl leaves the threonine hydroxyl free. Fortunately, the secondary alcohol of threonine is highly sterically hindered. By strictly controlling the equivalents of the subsequent activated amino acid and avoiding extended coupling times, unwanted O-acylation is minimized.

  • Resin Swelling: Swell 2-CTC resin (loading ~1.0 mmol/g) in anhydrous DCM for 30 minutes. Causality: 2-CTC is highly moisture-sensitive; swelling in DCM rather than DMF prevents premature hydrolysis of the active chloride.

  • Dipeptide Loading: Dissolve the synthesized Fmoc-Thr-Pro-OH (1.5 eq relative to resin loading) in anhydrous DCM. Add DIPEA (3.0 eq) as a non-nucleophilic base. Add to the resin and agitate for 2 hours at room temperature.

  • Capping: Add methanol (1 mL/g resin) and agitate for 15 minutes to cap any unreacted 2-CTC sites. Wash thoroughly with DCM (3x) and DMF (3x).

  • Fast Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for exactly 1 minute. Drain and repeat for 3 minutes. Crucial: Extended exposure to piperidine at this stage will promote DKP formation even on 2-CTC resin[2].

  • Rapid Coupling: Immediately add the next pre-activated amino acid (Fmoc-Xaa-OH, 3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF. Agitate for 30 minutes.

  • Validation System (Kaiser Test): Perform a Kaiser Test on a few resin beads. A negative result (yellow beads/solution) confirms successful acylation and the successful bypassing of the DKP-prone intermediate.

Workflow Step1 Step 1: Neutralization & Protection H-Thr-Pro-OH·HCl + Fmoc-OSu Step2 Step 2: Resin Loading Fmoc-Thr-Pro-OH + 2-CTC Resin Step1->Step2 Step3 Step 3: Fast Deprotection 20% Piperidine (1 min + 3 min) Step2->Step3 Step4 Step 4: Rapid Coupling Fmoc-Xaa-OH + HATU/DIPEA Step3->Step4 Step5 Step 5: Cleavage TFA/TIS/H2O (95:2.5:2.5) Step4->Step5

Figure 2: Step-by-step workflow for incorporating H-Thr-Pro-OH·HCl into SPPS.

Quantitative Data Summary

The table below summarizes the impact of different synthesis strategies on the formation of DKP deletion impurities when synthesizing a model peptide containing a C-terminal Thr-Pro sequence. The combination of dipeptide loading and fast deprotection cycles drastically improves the overall yield[1].

Synthesis StrategyResin TypeDeprotection ProtocolDKP Impurity (%)Overall Yield (%)
Stepwise (Pro then Thr)Wang ResinStandard (2x 10 min)> 60.0%< 20.0%
Stepwise (Pro then Thr)2-CTC ResinStandard (2x 10 min)~ 25.0%~ 55.0%
Dipeptide Loading2-CTC ResinStandard (2x 10 min)~ 8.0%~ 78.0%
Dipeptide Loading 2-CTC Resin Fast Cycle (1 min + 3 min) < 1.0% > 92.0%

Sources

Application

Application Note: H-Thr-Pro-OH·HCl as an Analog Internal Standard for the LC-MS/MS Quantification of Small Peptidomimetics

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Application: Pharmacokinetic (PK) profiling, biomarker quantification, and bioanalytical method validation.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Application: Pharmacokinetic (PK) profiling, biomarker quantification, and bioanalytical method validation.

Introduction & Scientific Rationale

The quantification of small polar peptides, endogenous dipeptide biomarkers, and proline-containing peptidomimetics (e.g., ACE inhibitors like Captopril and Enalapril) in biological matrices presents significant bioanalytical challenges. These molecules often exhibit high polarity, zwitterionic behavior, and a high susceptibility to ion suppression in electrospray ionization (ESI)[1].

While Stable Isotope-Labeled (SIL) internal standards are the gold standard for LC-MS/MS, their custom synthesis for every target peptide is often prohibitively expensive or commercially unfeasible. H-Thr-Pro-OH·HCl (L-Threonyl-L-proline hydrochloride) serves as a highly effective, cost-efficient analog internal standard (IS).

The Causality of Selection (Why H-Thr-Pro-OH?)

To function effectively, an analog IS must mimic the target analyte throughout the entire bioanalytical workflow. H-Thr-Pro-OH·HCl achieves this through three mechanisms:

  • Extraction Homology: The balance of the hydrophilic threonine side chain and the lipophilic pyrrolidine ring of proline results in a partition coefficient (logP) that mirrors many small therapeutic peptides, ensuring identical recovery rates during protein precipitation (PPT).

  • Chromatographic Proximity: On Hydrophilic Interaction Liquid Chromatography (HILIC) or polar-embedded C18 columns, the dipeptide co-elutes near target analytes, ensuring the IS and the analyte are subjected to the exact same matrix micro-environment in the MS source.

  • Ionization Dynamics: The primary amine of the N-terminal threonine acts as a strong proton acceptor in acidic mobile phases, driving robust and stable [M+H]+ precursor ion formation.

Mechanistic Causality: Fragmentation & Detection

In tandem mass spectrometry, the reliability of an IS depends on its fragmentation predictability. When subjected to Collision-Induced Dissociation (CID), H-Thr-Pro-OH undergoes highly specific cleavage at the peptide bond.

Because proline is a secondary amine integrated into a rigid pyrrolidine ring, the peptide bond preceding it (Thr-Pro) is uniquely strained. CID preferentially cleaves this bond, yielding a highly abundant and stable y1-ion (m/z 116.1) representing the protonated proline residue. This predictable fragmentation pathway eliminates cross-talk and ensures high signal-to-noise (S/N) ratios, making it an ideal quantifier ion.

Table 1: MS/MS Optimization Parameters for H-Thr-Pro-OH
ParameterValueMechanistic Rationale
Precursor Ion ( [M+H]+ )m/z 217.1Protonation of the N-terminal primary amine in 0.1% Formic Acid.
Quantifier Ion m/z 116.1y1-ion (Proline); highly stable due to the pyrrolidine ring structure.
Qualifier Ion m/z 74.0Threonine immonium ion; used to confirm sequence identity.
Collision Energy (CE) 18 eVOptimized energy required to fracture the specific Thr-Pro peptide bond.

Experimental Protocol: A Self-Validating Extraction System

To meet, the extraction protocol must be a self-validating system. The IS is not merely a mathematical correction tool; it is a chemical probe that actively monitors extraction efficiency and matrix effects in every single well.

Step-by-Step Methodology
  • Preparation of IS Working Solution (ISWS):

    • Dissolve H-Thr-Pro-OH·HCl in H2​O:Methanol (50:50, v/v) to create a 1.00 mg/mL stock.

    • Dilute the stock to 50 ng/mL in 100% Acetonitrile .

    • Causality: Using 100% Acetonitrile as the ISWS vehicle serves a dual purpose: it delivers the IS and acts as the protein precipitation (crash) solvent simultaneously, ensuring the IS is integrated into the sample at the exact moment of protein denaturation.

  • Sample Aliquoting: Transfer 50 µL of biological matrix (e.g., human plasma) into a 96-well collection plate.

  • Extraction (Protein Precipitation): Add 150 µL of the ISWS to each sample.

    • Causality: The 3:1 organic-to-aqueous ratio forces the rapid precipitation of plasma proteins while minimizing the co-extraction of phospholipids, which are the primary culprits of ion suppression.

  • Mixing & Centrifugation: Vortex the plate at 1000 rpm for 5 minutes. Centrifuge at 4000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Supernatant Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of Mobile Phase A (10 mM Ammonium Formate).

    • Causality: Diluting the highly organic supernatant with aqueous buffer prevents "solvent effects" (peak broadening or splitting) when injecting onto a reversed-phase or HILIC column.

Bioanalytical Workflow & Logic Visualization

The following diagram illustrates the logical flow of the bioanalytical method, highlighting the critical self-validating decision gate where the IS response is evaluated against regulatory criteria.

G A Matrix Aliquot (50 µL Plasma) B Add ISWS (H-Thr-Pro-OH in 100% MeCN) A->B C Protein Precipitation & Centrifugation (4000 x g) B->C D Supernatant Dilution & LC-MS/MS Analysis C->D E Peak Integration (Target Analyte & IS) D->E F Calculate Area Ratio (Analyte Area / IS Area) E->F G System Validation Gate: Is IS Response CV < 20%? F->G

Fig 1. Bioanalytical workflow illustrating the integration and validation of H-Thr-Pro-OH as an IS.

Regulatory Compliance & IS Tracking

According to the[2] and the harmonized , the response (peak area) of the internal standard must be continuously monitored across the analytical run.

Because H-Thr-Pro-OH is an analog IS (rather than a SIL), its extraction recovery and ionization efficiency may occasionally diverge from the target analyte if matrix composition changes drastically (e.g., hemolyzed or lipemic samples).

Table 2: Bioanalytical Acceptance Criteria (ICH M10 / FDA)
ParameterRegulatory Acceptance CriteriaCorrective Action if Failed
IS Response Variability ± 20% of the mean IS response across the batch.Investigate matrix effects, extraction errors, or MS source fouling.
Calibration Curve ± 15% of nominal concentration (± 20% at LLOQ).Re-evaluate IS tracking efficiency and linearity.
Carryover IS response in blank < 5% of LLOQ response.Increase the organic composition of the autosampler needle wash.

Self-Validating System Check: If the H-Thr-Pro-OH peak area systematically drifts downward over a 96-well plate injection sequence, it acts as an early warning system indicating that endogenous phospholipids are accumulating on the analytical column and suppressing ionization[3]. The run can be halted, and the column flushed, ensuring that no compromised patient or PK data is reported.

References

  • European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation - Scientific guideline.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • Progress Life Sciences. (2023). Bioanalytical method validation and study sample analysis: New ICH M10.[Link]

  • Wang, Y., et al. (2023). Analysis of dipeptides in Chinese liquors based on dansylation combined with liquid chromatography–mass spectrometry. PubMed Central (PMC).[Link]

Sources

Method

Advanced NMR Spectroscopy Sample Preparation Protocols for H-Thr-Pro-OH·HCl

Introduction & Mechanistic Rationale The dipeptide Threonyl-Proline hydrochloride (H-Thr-Pro-OH·HCl) serves as a fundamental structural model in structural biology and drug development. It is particularly valuable for st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The dipeptide Threonyl-Proline hydrochloride (H-Thr-Pro-OH·HCl) serves as a fundamental structural model in structural biology and drug development. It is particularly valuable for studying peptidyl-prolyl cis-trans isomerases (such as Pin1, which targets Ser/Thr-Pro motifs) and for understanding the conformational dynamics of collagen and intrinsically disordered proteins [4].

Preparing this dipeptide for Nuclear Magnetic Resonance (NMR) spectroscopy requires strict control over solvent conditions, pH, and temperature. As a Senior Application Scientist, it is critical to understand the causality behind each sample preparation step rather than simply following a recipe.

The Causality of Proline Isomerization

Unlike other amino acids, the cyclic pyrrolidine side chain of proline restricts the ϕ dihedral angle of the peptide backbone. This structural constraint lowers the energy barrier between the cis and trans conformations of the preceding Thr-Pro peptide bond. The activation energy for cis-trans isomerization about X-Pro bonds is approximately 85 kJ/mol [1]. Because this energy barrier is relatively high, the interconversion rate is slow on the NMR timescale (typically 10−3 to 10−2 s −1 at 298 K). Consequently, a high-resolution 1D 1H NMR spectrum of H-Thr-Pro-OH·HCl will display two distinct sets of resonances corresponding to the trans (major, ~85%) and cis (minor, ~15%) conformers.

The Causality of pH Control for Hydrochloride Salts

H-Thr-Pro-OH is supplied as a hydrochloride (HCl) salt. Dissolving this directly into unbuffered water or deuterium oxide ( D2​O ) results in a highly acidic solution (pH < 3). The protonation states of the N-terminal amine ( −NH3+​ vs. −NH2​ ) and the C-terminal carboxylate ( −COOH vs. −COO− ) exert significant inductive effects on the chemical shifts of the adjacent Cα​ and Cβ​ protons. Furthermore, the ionization state directly alters the thermodynamic equilibrium of the cis-trans populations. Therefore, precise pH (or pD) adjustment is a mandatory step to ensure spectral reproducibility.

Isomerization ThrPro H-Thr-Pro-OH·HCl in Solution Trans Trans Isomer (~85-90%) ThrPro->Trans Steric preference Cis Cis Isomer (~10-15%) ThrPro->Cis Ring constraints Trans->Cis Slow exchange Temp Temperature (Kinetics) Temp->Trans Temp->Cis pH_Node pH / Ionization State (Thermodynamics) pH_Node->Trans pH_Node->Cis

Thermodynamic and kinetic factors influencing Thr-Pro cis-trans isomerization.

Quantitative Parameters for Sample Preparation

To achieve high signal-to-noise ratios (SNR) without inducing peptide aggregation, specific quantitative thresholds must be met. Table 1 summarizes the critical parameters required for the optimal preparation of H-Thr-Pro-OH·HCl.

Table 1: Key NMR Sample Preparation Parameters

ParameterSpecificationMechanistic Rationale
Sample Volume 550 - 600 µLEnsures proper filling of a standard 5 mm NMR tube to prevent magnetic susceptibility artifacts at the liquid-air interface, enabling optimal shimming [3].
Peptide Concentration 1.0 - 5.0 mMProvides sufficient SNR for 2D NMR (TOCSY/ROESY) within a reasonable timeframe (2-4 hours) while remaining well below the critical aggregation concentration.
Solvent (Backbone ID) 100% D2​O Eliminates the massive H2​O solvent peak; allows clear observation of Cα​H and aliphatic side chains without the need for complex solvent suppression sequences.
Solvent (Exchangeable H) 90% H2​O / 10% D2​O 10%D2​O provides the deuterium lock signal; 90%H2​O prevents the rapid isotopic exchange of the Threonine amide ( −NH ) and hydroxyl ( −OH ) protons, allowing their observation [3].
Internal Standard 0.1 - 1.0 mM DSS2,2-dimethyl-2-silapentane-5-sulfonate (DSS) provides a sharp, pH-independent reference peak at exactly 0.00 ppm in aqueous solutions [2].
Temperature 298 K (25 °C)Standardizes the thermodynamic cis-trans equilibrium and kinetic exchange rates for reproducible literature comparison.

Experimental Workflows & Step-by-Step Protocols

The following protocol outlines the dual-solvent approach required to fully characterize the peptide.

G Start Weigh H-Thr-Pro-OH·HCl (1-5 mM final) Solvent Select Solvent System Start->Solvent D2O 100% D2O (Carbon backbone, non-exchangeable H) Solvent->D2O Structural ID H2O 90% H2O / 10% D2O (Amide/Hydroxyl exchangeable H) Solvent->H2O H-bonding/Dynamics Ref Add Internal Standard (0.1-1.0 mM DSS) D2O->Ref H2O->Ref pH Adjust pH/pD (Crucial for HCl salt) Ref->pH NMR Transfer to 5mm NMR Tube (550-600 µL volume) pH->NMR Validate Acquire 1D/2D Spectra (Self-Validation) NMR->Validate

Workflow for H-Thr-Pro-OH·HCl NMR sample preparation and validation.

Protocol A: Preparation for Backbone and Side-Chain Assignment ( D2​O )

Objective: To map the non-exchangeable aliphatic protons ( Cα​,Cβ​,Cγ​,Cδ​ ) of Threonine and Proline.

  • Weighing: Accurately weigh 0.75 mg of H-Thr-Pro-OH·HCl (MW 252.7 g/mol ) into a clean 1.5 mL microcentrifuge tube to target a final concentration of ~5 mM.

  • Dissolution: Add 600 µL of 99.9% D2​O to the tube. Vortex gently for 10 seconds until the peptide is completely dissolved.

  • Standard Addition: Add 6 µL of a 100 mM DSS stock solution (prepared in D2​O ) to achieve a final DSS concentration of 1.0 mM [2].

  • pD Adjustment:

    • Measure the apparent pH (pH*) using a micro-pH electrode.

    • Mechanistic Note: The true pD is calculated as pD=pH∗+0.4 .

    • Carefully adjust the pD to 6.0 using dilute solutions of NaOD (0.1 M) or DCl (0.1 M) in D2​O . Avoid using NaOH/HCl to prevent the introduction of unwanted H2​O signals.

  • Transfer: Pipette 550 µL of the adjusted solution into a high-quality 5 mm NMR tube. Ensure there are no bubbles trapped at the bottom.

Protocol B: Preparation for Amide/Hydroxyl Proton Observation ( H2​O/D2​O )

Objective: To observe the Threonine NH3+​ / amide protons and study hydrogen bonding networks.

  • Weighing: Weigh 0.75 mg of H-Thr-Pro-OH·HCl into a 1.5 mL microcentrifuge tube.

  • Dissolution: Add 540 µL of ultra-pure H2​O and 60 µL of D2​O (yielding a 90:10 ratio).

  • Standard Addition: Add 6 µL of 100 mM DSS stock (prepared in H2​O ).

  • pH Adjustment: Adjust the pH to 6.0 using dilute NaOH or HCl (0.1 M). Caution: Do not over-titrate, as high ionic strength from excess salt generation will degrade the NMR probe's tuning and matching efficiency.

  • Transfer: Pipette 550 µL into a 5 mm NMR tube [3].

The Self-Validating System

A robust protocol must contain internal checks to prove it was executed correctly. Before proceeding to multi-day 2D NMR acquisitions (e.g., NOESY/ROESY), acquire a standard 1D 1H spectrum (with WATERGATE or excitation sculpting suppression if using Protocol B). Use the following self-validation matrix:

  • Shimming & Reference Validation:

    • Check: Locate the DSS methyl peak.

    • Validation: It must be positioned at exactly 0.00 ppm . The linewidth at half-height (FWHM) should be < 1.5 Hz . If the peak is broad or asymmetric, the sample volume is incorrect, there is a bubble in the tube, or the shimming process failed.

  • Thermodynamic Equilibrium Validation:

    • Check: Locate the Threonine γ−CH3​ doublet (typically around 1.2 - 1.4 ppm). Because of the slow cis-trans isomerization of the adjacent Proline, you will observe two distinct doublets.

    • Validation: Integrate both doublets. The sum of the integrals must equal exactly 3 protons. The ratio of the major doublet (trans) to the minor doublet (cis) should be approximately 85:15 . If the ratio deviates significantly, the pH adjustment step failed, as ionization states directly alter this thermodynamic equilibrium.

  • Sample Integrity Validation:

    • Check: Inspect the baseline of the spectrum.

    • Validation: The baseline must be flat without broad "humps" beneath the sharp peptide peaks. Broad humps indicate peptide aggregation or the presence of paramagnetic impurities (e.g., trace metals from poor-quality glassware), which will ruin subsequent relaxation and NOE measurements.

Technical Notes & Optimization

Troubleshooting

preventing H-Thr-Pro-OHHCl degradation during long-term storage

Technical Support Center: Preventing H-Thr-Pro-OH·HCl Degradation During Long-Term Storage Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers strugg...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing H-Thr-Pro-OH·HCl Degradation During Long-Term Storage

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of short, proline-containing peptides. H-Thr-Pro-OH·HCl (L-Threonyl-L-proline hydrochloride) is a notoriously fragile dipeptide if mishandled.

Unlike large proteins that denature, this specific dipeptide undergoes precise, chemically driven structural rearrangements. To successfully store this molecule, we must move beyond generic "keep refrigerated" advice and understand the thermodynamic and kinetic vulnerabilities of its molecular structure.

Part 1: Mechanistic Pathology (The "Why")

Q1: Why does my lyophilized H-Thr-Pro-OH·HCl powder lose purity over time, even when stored as a solid? The primary degradation pathway for this molecule is Diketopiperazine (DKP) formation [1]. Proline is structurally unique; its side chain forms a pyrrolidine ring with the peptide backbone, which significantly lowers the energy barrier for the peptide bond to adopt a cis-amide conformation[2].

When the Thr-Pro peptide bond isomerizes from trans to cis, it brings the free N-terminal amine of the Threonine residue into direct spatial proximity with the C-terminal carboxylic acid. This triggers a spontaneous intramolecular aminolysis (a nucleophilic attack), cleaving the linear dipeptide to form a highly stable, 6-membered cyclic byproduct—Cyclo(Thr-Pro)—alongside a water molecule[3].

Q2: How does the hydrochloride (HCl) salt form accelerate this degradation? Peptide hydrochloride salts are inherently moderately to highly hygroscopic[4]. When exposed to ambient humidity, the HCl salt rapidly absorbs moisture from the air (deliquescence). In the solid state, this absorbed water acts as a plasticizer. It drastically lowers the glass transition temperature (Tg) of the lyophilized peptide cake. Once the Tg drops below your storage temperature, the molecular mobility within the solid matrix increases exponentially. This mobility provides the necessary kinetic energy for the trans-to-cis proline isomerization and subsequent DKP cyclization to occur, even without fully dissolving the peptide[2].

DKP_Degradation_Pathway Node1 H-Thr-Pro-OH·HCl (Lyophilized Solid) Node2 Moisture Absorption (Deliquescence) Node1->Node2 Improper Storage (Ambient Humidity) Node3 Increased Molecular Mobility (Tg Depression) Node2->Node3 Water Acts as Plasticizer Node4 Trans-to-Cis Isomerization (Proline Amide Bond) Node3->Node4 Thermal Energy Exceeds Tg Node5 Intramolecular Aminolysis (Nucleophilic Attack) Node4->Node5 Spatial Proximity of N- and C-termini Node6 Cyclo(Thr-Pro) [DKP] + H2O + HCl Node5->Node6 Spontaneous Cyclization

Mechanistic pathway of moisture-induced Diketopiperazine (DKP) formation in H-Thr-Pro-OH·HCl.

Part 2: Environmental Vulnerabilities & Storage FAQs (The "How")

Q3: What are the absolute best practices for long-term storage of this specific dipeptide? To arrest degradation, you must eliminate both thermal kinetic energy and moisture:

  • Temperature: Store long-term at -20°C or -80°C. Crucial Warning: Never use a "frost-free" freezer. The automatic defrost cycles cause micro-temperature fluctuations that repeatedly shift the Tg, accelerating degradation over weeks[5].

  • Moisture Control: Vials must be stored inside a secondary sealed container (like a desiccator jar or sealed Mylar pouch) containing active silica desiccant[5].

  • Atmosphere: Backfill the vial with an inert gas (Argon or Nitrogen) before sealing to displace ambient moisture and oxygen.

Q4: How should I handle the vial during daily experiments to prevent condensation? The most common point of failure in peptide storage is violating the "Warm-up Rule"[5]. Opening a -20°C vial in a room-temperature lab causes immediate condensation of atmospheric moisture directly onto the hygroscopic peptide powder. Solution: Always allow the sealed vial to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening[5].

Part 3: Data Presentation

The following table synthesizes the relationship between storage environments, molecular mobility, and the expected shelf life of H-Thr-Pro-OH·HCl.

Storage ConditionTemperatureMoisture ControlRelative Molecular MobilityExpected Shelf LifePrimary Degradation Risk
Optimal Long-Term -20°C to -80°CActive Desiccant + ArgonNegligible> 2 YearsNone
Short-Term Working 4°CActive DesiccantLow< 1 MonthSlow DKP Formation
Unprotected Cold -20°C (Frost-Free)None (Condensation)Moderate (Micro-thawing)< 3 MonthsMoisture-induced DKP
Ambient Benchtop 20°C - 25°CNoneHigh (Deliquescence)Days to WeeksRapid DKP & Hydrolysis

Part 4: Standard Operating Procedure (SOP)

Moisture-Free Aliquoting of H-Thr-Pro-OH·HCl Causality Focus: Minimizing freeze-thaw cycles and preventing atmospheric moisture from depressing the glass transition temperature (Tg) of the lyophilized cake.

  • Step 1: Thermal Equilibration

    • Action: Transfer the sealed master vial from the -20°C freezer directly into a room-temperature vacuum desiccator. Leave for 30–45 minutes.

    • Causality: Equilibrating the vial ensures the glass surface temperature exceeds the ambient dew point, preventing condensation upon opening.

  • Step 2: System Validation (Self-Validating Check)

    • Action: Inspect the indicating silica gel inside the desiccator and the secondary storage bag.

    • Validation: The protocol is only validated to proceed if the silica gel is deep blue. If it has transitioned to pink/white, the moisture barrier has been breached. The system fails validation: the desiccant must be regenerated, and the peptide's purity should be verified via HPLC before use.

  • Step 3: Rapid Aliquoting

    • Action: Open the vial inside a dry box or low-humidity environment (<15% RH). Rapidly weigh the required mass into pre-chilled, sterile microcentrifuge tubes.

    • Causality: The HCl salt of the dipeptide is highly hygroscopic[4]. Prolonged exposure to ambient humidity will initiate deliquescence, providing the water necessary to catalyze intramolecular aminolysis[2].

  • Step 4: Inert Gas Purging and Sealing

    • Action: Backfill both the master vial and the new aliquots with dry Argon gas. Seal tightly with Parafilm and return to -20°C.

    • Causality: Argon is heavier than air and displaces residual atmospheric moisture, locking the peptide in an inert micro-environment.

References

  • Honest Peptide. "Peptide Storage & Stability: A Definitive Guide". [Link]

  • The Journal of Physical Chemistry B (ACS Publications). "Diketopiperazine Formation from FPGnK (n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms".[Link]

  • Bioscience, Biotechnology, and Biochemistry (Taylor & Francis). "Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide".[Link]

  • ACS Omega. "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide".[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in H-Thr-Pro-OH.HCl Peptide Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for resolving challenges in peptide synthesis. This guide provides in-depth troubleshooting and frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for resolving challenges in peptide synthesis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) specifically tailored to address low yields in H-Thr-Pro-OH.HCl coupling reactions. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to help you navigate the complexities of this sterically hindered coupling.

Introduction: The Challenge of the Thr-Pro Linkage

The coupling of Threonine (Thr) to Proline (Pro) is a notoriously challenging step in peptide synthesis. The primary reason for this difficulty is the steric hindrance posed by both amino acid residues. Threonine possesses a β-branched side chain, while Proline is a secondary amine with a rigid cyclic structure. This combination significantly slows down the kinetics of the coupling reaction, often leading to incomplete reactions and the formation of side products, ultimately resulting in low yields of the desired dipeptide.

This guide is structured to provide you with a logical and comprehensive approach to troubleshooting, from understanding the common pitfalls to implementing robust optimization strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise when encountering difficulties with the H-Thr-Pro-OH.HCl coupling.

Q1: What are the most frequent causes of low yield in H-Thr-Pro-OH.HCl coupling?

The primary culprits for low yield in this specific coupling are:

  • Steric Hindrance: As mentioned, the bulky nature of both Threonine and Proline residues impedes the approach of the activated carboxyl group of Threonine to the N-terminal amine of Proline.[1]

  • Inadequate Activation: The use of standard coupling reagents may not be sufficient to overcome the high activation energy barrier of this sterically hindered reaction.[2]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a critical role and, if not optimized, can significantly impact the coupling efficiency.

  • Side Reactions: The prolonged reaction times often required for this coupling can increase the likelihood of side reactions, such as epimerization and diketopiperazine formation.[1][3][4]

Q2: Which coupling reagents are most effective for the Thr-Pro linkage?

For sterically demanding couplings like Thr-Pro, onium salt-based reagents are generally more effective than standard carbodiimides like DCC or DIC used alone.[3] Reagents such as HATU, HBTU, HCTU, and PyBOP are preferred because they form highly reactive active esters, leading to faster and more efficient reactions.[3][5] HATU is often cited as being particularly effective for difficult couplings due to its high reactivity and lower risk of epimerization.[3][5]

Q3: How does the stereochemistry of Threonine and Proline impact coupling efficiency?

The inherent stereochemistry of L-Threonine and L-Proline contributes to the steric hindrance. The specific spatial arrangement of their side chains can create a conformation that is unfavorable for the nucleophilic attack of the Proline nitrogen on the activated Threonine carboxyl group.

Q4: What are the optimal reaction conditions to start with for this coupling?

A good starting point for optimizing the H-Thr-Pro-OH.HCl coupling would be:

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is a standard choice.[3]

  • Temperature: Room temperature (20-25°C) is typically recommended.[5] For particularly difficult couplings, a moderate increase in temperature can be beneficial, but this should be approached with caution to minimize the risk of racemization.[6]

  • Base: N,N-Diisopropylethylamine (DIEA) is a commonly used base.[3]

  • Equivalents: Using an excess of the protected Threonine and coupling reagent (typically 1.5 to 3 equivalents) is often necessary to drive the reaction to completion.

Q5: What are the key side reactions to be aware of?

  • Epimerization: The loss of stereochemical integrity at the α-carbon of the activated Threonine can occur, especially with prolonged exposure to basic conditions.[1][3]

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, particularly when Proline is the second amino acid. It leads to the cyclization of the dipeptide and its cleavage from the resin (in solid-phase synthesis), resulting in chain termination.[3][4]

  • Dehydration (β-elimination): The β-hydroxyl group of the Threonine side chain can be eliminated, especially under basic conditions, forming a dehydroamino acid residue.[1]

  • Guanidinylation: If uronium/aminium-based coupling reagents like HBTU or HATU are used in excess, they can react with the unprotected N-terminus of Proline, forming a non-extendable guanidine moiety.[3]

In-depth Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to resolving low yields in your H-Thr-Pro-OH.HCl coupling reactions.

Problem 1: Low or Incomplete Coupling Detected by Reaction Monitoring

Cause & Solution Table

Potential Cause Underlying Reason Recommended Solution
Insufficient Reagent Activity The chosen coupling reagent is not potent enough to overcome the steric hindrance of the Thr-Pro linkage.Switch to a more powerful onium salt-based reagent like HATU, HCTU, or PyBOP.[3][5]
Suboptimal Reagent Stoichiometry An insufficient excess of the activated amino acid and coupling reagent fails to drive the reaction to completion.Increase the equivalents of the protected Threonine and coupling reagent to 2-4 fold relative to the Proline starting material.[3]
Short Reaction Time The reaction may not have been allowed to proceed for a sufficient duration to achieve complete coupling due to slow kinetics.Extend the coupling reaction time, monitoring progress at regular intervals (e.g., 2, 4, 8, and 24 hours).
Poor Solubility The protected Threonine or the growing peptide chain may have poor solubility in the reaction solvent, leading to precipitation and incomplete reaction.Consider switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or adding a small amount of Dichloromethane (DCM) to improve solubility.[7]
Peptide Aggregation (SPPS) In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate on the resin, hindering access of reagents to the reactive sites.Utilize solvents known to disrupt secondary structures, such as NMP or DMSO.[7] Incorporating pseudoprolines in the peptide sequence can also help disrupt aggregation.[4]
Experimental Protocol: Monitoring Reaction Completion

Accurate monitoring of the coupling reaction is crucial for troubleshooting.

For Solid-Phase Peptide Synthesis (SPPS):

  • Kaiser Test (for primary amines): While not directly applicable for the N-terminal Proline (a secondary amine), a negative Kaiser test after the previous deprotection step ensures a free amine was available for coupling.[7]

  • Isatin Test or Chloranil Test (for secondary amines): These tests are specifically used to detect the presence of unprotected N-terminal Proline. A blue color indicates an incomplete coupling reaction.[7]

Isatin Test Procedure:

  • Place a small sample of the peptide-resin (4-5 mg) in a test tube.[7]

  • Add 2-3 drops of the isatin test solution.[7]

  • Heat the test tube at 100°C for 5 minutes.[7]

  • Observe the color of the beads. Blue beads indicate the presence of unreacted Proline.[7]

For Solution-Phase Synthesis:

  • Thin-Layer Chromatography (TLC): Monitor the disappearance of the limiting reactant (e.g., H-Pro-OH.HCl) and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative method to assess coupling efficiency. By analyzing a small aliquot of the reaction mixture, you can determine the ratio of product to starting materials.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction progress by observing the disappearance of reactant peaks and the emergence of product peaks.[9][10]

Problem 2: Identification of Side Products in the Crude Product

Cause & Solution Table

Observed Side Product (by Mass Spec) Potential Cause Recommended Solution
Mass of desired peptide - 18 Da Dehydration of the Threonine side chain (β-elimination).[1]Ensure the hydroxyl group of Threonine is protected (e.g., with a tert-butyl (tBu) group).[1] If using a base, consider a weaker base like N-methylmorpholine (NMM) instead of DIEA.[1]
Diastereomer of the desired peptide Epimerization at the α-carbon of Threonine.[1]Minimize the pre-activation time of the amino acid before adding it to the reaction mixture. Avoid excessively high temperatures and prolonged reaction times in the presence of a strong base.
Mass of Proline or Threonine Incomplete coupling leading to unreacted starting materials.Refer to the troubleshooting guide for "Low or Incomplete Coupling." Consider performing a double coupling.[3]
Mass of dipeptide - H₂O Diketopiperazine formation.[3]If using SPPS, consider using a 2-chlorotrityl chloride resin, as its steric bulk can inhibit diketopiperazine formation.[4]

Visualization of Key Concepts

Troubleshooting Workflow for Low Yield in Thr-Pro Coupling

TroubleshootingWorkflow start Low Yield in H-Thr-Pro-OH.HCl Coupling check_completion Monitor Reaction Completion (e.g., Isatin Test, HPLC) start->check_completion incomplete Incomplete Coupling check_completion->incomplete complete Coupling Appears Complete check_completion->complete reagent Switch to More Potent Coupling Reagent (e.g., HATU, HCTU) incomplete->reagent analyze_crude Analyze Crude Product (Mass Spec, HPLC) complete->analyze_crude stoichiometry Increase Equivalents of Thr & Coupling Reagent reagent->stoichiometry conditions Optimize Reaction Conditions (Time, Temp, Solvent) stoichiometry->conditions double_couple Perform Double Coupling conditions->double_couple side_products Side Products Identified? analyze_crude->side_products no_side_products No Significant Side Products side_products->no_side_products No epimerization Epimerization: Adjust Base/Time/Temp side_products->epimerization Yes purification_issue Investigate Purification/Workup Loss no_side_products->purification_issue dehydration Dehydration: Protect Thr-OH, Use Weaker Base epimerization->dehydration diketopiperazine Diketopiperazine: Use 2-Cl-Trt Resin (SPPS) dehydration->diketopiperazine

Caption: A decision tree for troubleshooting low yield in Thr-Pro coupling.

Mechanism of Peptide Bond Formation using HATU

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Thr_COOH Protected Thr-COOH Active_Ester Highly Reactive OAt-Active Ester Thr_COOH->Active_Ester Activation HATU HATU + Base HATU->Active_Ester Pro_NH Pro-NH (Secondary Amine) Active_Ester->Pro_NH Coupling Dipeptide Protected Thr-Pro Dipeptide Pro_NH->Dipeptide Nucleophilic Attack

Sources

Troubleshooting

optimizing HPLC mobile phase for H-Thr-Pro-OHHCl retention time

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of H-Thr-Pro-OH·HCl. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of H-Thr-Pro-OH·HCl. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with retaining and resolving this highly polar dipeptide. Here, we provide field-proven insights and systematic troubleshooting strategies to help you develop a robust and reliable analytical method.

Frequently Asked Questions (FAQs)

Q1: Why is my H-Thr-Pro-OH·HCl eluting at or near the void volume (t₀) in my standard reversed-phase (RP-HPLC) method?

A: H-Thr-Pro-OH·HCl is a small dipeptide composed of polar amino acids (Threonine and Proline). Its structure results in high water solubility and minimal hydrophobicity. In standard reversed-phase chromatography, which separates molecules based on hydrophobic interactions with a non-polar stationary phase (like C18), highly polar molecules have very weak interactions, leading to little or no retention.[1][2] Essentially, the analyte prefers to stay in the polar mobile phase and is washed off the column quickly.

Q2: What is the best initial approach to improve the retention of my dipeptide?

A: The most direct approach within reversed-phase HPLC is to introduce an ion-pairing agent into the mobile phase.[3][4] An agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) can pair with the charged amine groups on your peptide, effectively increasing its hydrophobicity and promoting retention on the C18 column.[5][6] Starting with a highly aqueous mobile phase (e.g., 95-98% water with 0.1% TFA) is also critical.[5]

Q3: Can I use formic acid instead of TFA for an MS-compatible method?

A: Yes, 0.1% formic acid is a common choice for LC-MS applications as it is volatile and causes less ion suppression than TFA.[5][7] However, it is a weaker ion-pairing agent than TFA, so you may observe less of a retention increase. If retention is insufficient with formic acid, you may need to explore other MS-compatible strategies or consider alternative chromatography modes.

Q4: My peak shape is poor (tailing or broad). What could be the cause?

A: Poor peak shape for polar, charged analytes like this dipeptide is often caused by secondary interactions with the stationary phase, specifically with exposed, negatively charged silanol groups on the silica backbone.[5] Using an acidic mobile phase (e.g., with TFA or formic acid, pH 2-3) helps to suppress the ionization of these silanols, minimizing these unwanted interactions.[8] Ion-pairing agents also significantly improve peak shape by providing a counter-ion to the analyte.[5][6]

Q5: When should I consider switching from reversed-phase to an alternative like HILIC?

A: If you have tried optimizing reversed-phase conditions—including using ion-pairing agents and a highly aqueous mobile phase—and still cannot achieve adequate retention or resolution, it is time to consider Hydrophilic Interaction Chromatography (HILIC).[8][9] HILIC is specifically designed for the retention and separation of very polar compounds and is often the ideal solution when RP-HPLC fails.[10][11]

In-Depth Troubleshooting & Optimization Guide

This section provides a systematic workflow for developing a robust HPLC method for H-Thr-Pro-OH·HCl, starting from the common problem of poor retention in reversed-phase mode.

Problem Statement: Insufficient or No Retention in Reversed-Phase HPLC

The primary challenge with H-Thr-Pro-OH·HCl is its high polarity, causing it to elute near the solvent front on typical C18 columns. The following decision tree and detailed steps will guide you through method optimization.

G cluster_0 Initial State cluster_1 Strategy 1: Optimize Reversed-Phase (RP) Conditions cluster_2 Strategy 2: Advanced RP Optimization cluster_3 Strategy 3: Switch Chromatography Mode Start Poor Retention of H-Thr-Pro-OH·HCl on C18 Column HighAqueous Start with Highly Aqueous Mobile Phase (e.g., 2-5% Organic) Start->HighAqueous First Step IonPair Introduce Ion-Pairing Agent (e.g., 0.1% TFA) CheckColumn Use Polar-Endcapped or AQ-Type C18 Column IonPair->CheckColumn If needed RP_Success Adequate Retention & Peak Shape Achieved IonPair->RP_Success Check Result RP_Fail Retention Still Insufficient IonPair->RP_Fail Check Result HighAqueous->IonPair Next Step CheckColumn->RP_Success Check Result CheckColumn->RP_Fail Check Result StrongerIP Use Stronger Ion-Pair Agent (e.g., HFBA) RP_Success->StrongerIP If retention is borderline StrongerIP->RP_Success If Successful SwitchToHILIC Switch to HILIC Mode StrongerIP->SwitchToHILIC If Fails RP_Fail->StrongerIP Try This RP_Fail->SwitchToHILIC Definitive Step HILIC_Method Develop HILIC Method: - Polar Stationary Phase (Amide, Silica) - High Organic Mobile Phase (>70% ACN) SwitchToHILIC->HILIC_Method HILIC_Success Successful Separation HILIC_Method->HILIC_Success

Strategy 1: Optimizing Reversed-Phase (RP) Conditions

Before abandoning reversed-phase, several powerful modifications can be made to the mobile phase to induce and control the retention of H-Thr-Pro-OH·HCl.

Causality: Ion-pairing reagents are additives that contain both a charged, ionic headgroup and a hydrophobic tail. In an acidic mobile phase, the N-terminal amine of H-Thr-Pro-OH·HCl is protonated (positive charge). A negatively charged ion-pairing reagent, such as TFA, forms a neutral complex with the positively charged analyte.[4] This complex is significantly more hydrophobic than the analyte alone, allowing it to be retained by the non-polar C18 stationary phase.[3]

G cluster_1 Stationary Phase (C18) Analyte H-Thr-Pro-OH·HCl(Positively Charged, R-NH₃⁺)Highly Polar C18 Non-Polar C18 Chains IonPair Ion-Pair Complex(R-NH₃⁺···⁻OOC-CF₃)Effectively Non-Polar Analyte->IonPair Forms Complex TFA TFA Anion(CF₃COO⁻)Hydrophobic Tail TFA->IonPair IonPair->C18 Retained by Hydrophobic Interaction

Comparison of Common Ion-Pairing Agents:

ReagentTypical Conc.MS CompatibilityUV CutoffStrength & Comments
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Poor (ion suppression)[5]~210 nmStandard Choice. Excellent ion-pairing for good retention and peak shape.[6][7]
Formic Acid (FA) 0.1%Excellent[7]~210 nmWeaker ion-pairing than TFA. Good first choice for LC-MS.[5]
Heptafluorobutyric Acid (HFBA) 0.05 - 0.1%Very Poor~215 nmStronger Ion-Pairing. Longer hydrophobic tail increases retention significantly more than TFA. Use when TFA provides insufficient retention.[3]
  • Organic Modifier: Acetonitrile is the preferred organic solvent (Mobile Phase B) for peptide separations due to its low viscosity and UV transparency.[6]

  • Aqueous Component: Use high-purity HPLC-grade water for Mobile Phase A.

  • Gradient: For polar analytes, start with a very low percentage of organic solvent (e.g., 2-5% B) and hold for several column volumes to ensure the analyte binds to the column.[5] Then, use a shallow gradient (e.g., 0.5-1% B per minute) to effectively resolve the peptide from other impurities.

This protocol provides a robust starting point for method development.

  • Column Selection: Use a C18 column with polar-endcapping or one designated as "AQ" or compatible with 100% aqueous conditions to prevent phase collapse (dewetting).[2] A standard dimension is 4.6 x 150 mm, 3.5 or 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: UV at 214 nm (peptide backbone).

    • Injection Volume: 5-20 µL.

    • Sample Diluent: Mobile Phase A. Crucial: Mismatch between sample solvent and mobile phase can cause poor peak shape.[2]

  • Gradient Program:

    • 0-5 min: 2% B (Isocratic hold for binding)

    • 5-25 min: 2% to 30% B (Shallow linear gradient)

    • 25-27 min: 30% to 95% B (Column wash)

    • 27-30 min: 95% B (Hold wash)

    • 30-31 min: 95% to 2% B (Return to initial)

    • 31-40 min: 2% B (Column equilibration)

  • Analysis: Inject your sample. If retention is still too low, consider using a stronger ion-pairing agent like HFBA. If retention is too high, increase the starting percentage of B or make the gradient steeper.

Strategy 2: Switching to Hydrophilic Interaction Chromatography (HILIC)

If optimized RP-HPLC methods fail, HILIC is the definitive next step. HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Causality: In HILIC, the polar stationary phase (e.g., bare silica, amide) adsorbs water from the mobile phase, creating a semi-stagnant, water-enriched layer. Polar analytes like H-Thr-Pro-OH·HCl can then partition from the organic-rich mobile phase into this hydrophilic water layer, leading to retention.[10] Elution is typically achieved by increasing the concentration of water in the mobile phase. The elution order is generally the opposite of that in reversed-phase.[10][12]

G cluster_0 Mobile Phase (High Organic, e.g., 90% ACN) cluster_1 Stationary Phase (e.g., Amide) Analyte H-Thr-Pro-OH·HClHighly Polar WaterLayer Immobilized Water Layer Analyte->WaterLayer Partitions into Water Layer (Retention) SP Polar Surface

  • Column Selection: Use a dedicated HILIC column, such as one with an amide (e.g., TSKgel Amide-80) or bare silica stationary phase.[13] Dimensions of 4.6 x 150 mm, 3 or 5 µm are suitable.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to ~5.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to ~5.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: UV at 214 nm.

    • Injection Volume: 2-10 µL.

    • Sample Diluent: 90% Acetonitrile in water. Crucial: The sample must be dissolved in a high-organic solvent to ensure good peak shape.[2]

  • Gradient Program:

    • 0-5 min: 0% B (Isocratic hold at 95% ACN)

    • 5-25 min: 0% to 50% B (Gradient to 72.5% ACN)

    • 25-27 min: 50% to 100% B (Column wash)

    • 27-30 min: 100% B (Hold wash)

    • 30-31 min: 100% to 0% B (Return to initial)

    • 31-45 min: 0% B (Column equilibration - HILIC may require longer equilibration times)[2]

  • Analysis: In this mode, the analyte should now be well-retained. Adjust the gradient steepness and starting/ending percentages of B to optimize the separation.

References

  • Zou, H., et al. (1992). Some Retention Characteristics of Dipeptides in Reversed-Phase High Performance Liquid Chromatography. Journal of Liquid Chromatography, 15(10), 1797-1809. [Link]

  • Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. [Link]

  • AAPPTec. Peptide Purification. [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. [Link]

  • Snyder, L. R. (2004, November 1). Ion Pairing — Blessing or Curse? LCGC North America. [Link]

  • Agilent Technologies. (2020). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Agilent Technologies. HPLC Troubleshooting. [Link]

  • Hodges, R. S., & Mant, C. T. (1989). Optimization of Peptide Separations in High-Performance Liquid Chromatography. Journal of Liquid Chromatography, 12(11), 1917-1951. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • El Rassi, Z. (2020). Role of HILIC Stationary Phases in Pharmaceutical Peptide Analysis. American Pharmaceutical Review. [Link]

  • Dolan, J. W. (2013, June 3). The LCGC Blog: Retention Shifts in HPLC. Chromatography Online. [Link]

Sources

Optimization

Technical Support Center: Optimizing ESI-MS Ionization for H-Thr-Pro-OH·HCl

Welcome to the Technical Support Center for Mass Spectrometry. This guide addresses the specific analytical challenges associated with H-Thr-Pro-OH·HCl (L-Threonyl-L-Proline hydrochloride).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Mass Spectrometry. This guide addresses the specific analytical challenges associated with H-Thr-Pro-OH·HCl (L-Threonyl-L-Proline hydrochloride). As a highly polar, low-molecular-weight dipeptide (MW 216.23 Da free base) formulated as a hydrochloride salt, it frequently suffers from poor retention on reversed-phase (RP) columns and severe ion suppression in positive electrospray ionization (ESI+) modes.

As a Senior Application Scientist, I have structured this guide to provide field-proven, causality-driven troubleshooting steps to maximize your ionization efficiency.

FAQ 1: The Chloride Suppression Effect

Q: My H-Thr-Pro-OH·HCl sample shows an extremely low [M+H]⁺ signal, even at high concentrations. Why is the hydrochloride salt form causing this?

A: The presence of chloride (Cl⁻) ions fundamentally disrupts the ESI+ mechanism. In the ESI droplet, as the solvent evaporates, the local concentration of Cl⁻ increases. Chloride ions readily pair with the protonated N-terminus of Threonine or the secondary amine of Proline. This forms a neutral ion pair ([Thr-Pro+H]⁺Cl⁻) in the gas phase, which is invisible to the mass spectrometer [1]. Furthermore, high concentrations of non-volatile salts increase the surface tension of the ESI droplet, hindering the Coulombic fission required for gas-phase ion generation.

Protocol: Solid Phase Extraction (SPE) Desalting To restore ionization efficiency, the HCl salt must be removed prior to MS injection.

  • Conditioning: Condition a Mixed-Mode Cation Exchange (MCX) SPE cartridge with 1 mL Methanol, followed by 1 mL 0.1% Formic Acid (FA) in water.

  • Loading: Dilute the H-Thr-Pro-OH·HCl sample in 0.1% FA (pH < 2.5 to ensure full protonation of the dipeptide) and load it onto the cartridge.

  • Washing: Wash with 1 mL 0.1% FA in water, followed by 1 mL 100% Methanol to remove neutral impurities and excess chloride ions.

  • Elution: Elute the dipeptide with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute it in your initial mobile phase.

Mechanism HCl H-Thr-Pro-OH·HCl (Aqueous) Droplet ESI Droplet High Cl- Concentration HCl->Droplet Direct Injection Desalting MCX SPE Desalting (Remove Cl-) HCl->Desalting Intervention IonPair Neutral Ion Pair [Thr-Pro+H]+ Cl- Droplet->IonPair Evaporation Suppression Ion Suppression (No MS Signal) IonPair->Suppression FreeIon Free Cation [Thr-Pro+H]+ Desalting->FreeIon Elution Detection High Sensitivity MS Detection FreeIon->Detection ESI+

Mechanism of chloride-induced ion suppression and restoration via MCX SPE desalting.

FAQ 2: Chromatographic Strategy (HILIC vs. Reversed-Phase)

Q: I am using a standard C18 column with a Water/Acetonitrile gradient, but the dipeptide elutes in the void volume and the signal is weak. How can chromatography improve ionization?

A: H-Thr-Pro-OH is highly hydrophilic. On a standard C18 (Reversed-Phase) column, it lacks the hydrophobicity to be retained, eluting in the highly aqueous void volume. Aqueous droplets have high surface tension and require immense thermal energy to desolvate in the ESI source, leading to poor ionization efficiency.

Switching to Hydrophilic Interaction Liquid Chromatography (HILIC) is the definitive solution [2]. HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (typically >70% Acetonitrile). The high concentration of Acetonitrile drastically lowers the surface tension of the ESI droplets, facilitating rapid desolvation and highly efficient ion ejection.

Table 1: Impact of Chromatographic Mode on H-Thr-Pro-OH Ionization

ParameterReversed-Phase (C18)HILIC (Amide/Silica)Causality / Impact on MS
Initial Mobile Phase 95% Water / 5% MeCN95% MeCN / 5% WaterHigh organic content in HILIC lowers droplet surface tension.
Retention Factor (k') < 0.5 (Elutes in void)3.0 - 5.0 (Well retained)Avoids ion suppression from unretained salts in the void volume.
Desolvation Efficiency Poor (High boiling point)Excellent (Volatile solvent)Faster droplet shrinkage leads to earlier and more abundant gas-phase ions.
Relative MS Signal 1x (Baseline)10x - 50x IncreaseSynergistic effect of retention and favorable ESI partitioning.
FAQ 3: Mobile Phase Additives for Supercharging

Q: Even with HILIC, I need a stronger signal. Are there specific mobile phase additives that enhance the ionization of small polar dipeptides?

A: Yes. The ionization of H-Thr-Pro-OH relies on the protonation of its basic sites.

  • Formic Acid (FA): Always maintain 0.1% to 0.2% FA in both aqueous and organic mobile phases. This ensures the pH is below the pKa of the C-terminal carboxylic acid (~2.5), keeping it neutral, while the N-terminal amine remains protonated, yielding a net +1 charge.

  • DMSO Supercharging: Adding 1% to 5% Dimethyl Sulfoxide (DMSO) to the mobile phase has been proven to act as an ESI supercharging agent for small peptides [3]. DMSO has a higher boiling point and higher gas-phase basicity than water or acetonitrile. As the droplet evaporates, DMSO concentrates, altering the droplet's surface tension and stabilizing the protonated state of the peptide during the final stages of the ion evaporation model (IEM).

Protocol: DMSO-Assisted LC-MS Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate in Water, containing 0.1% FA and 1% DMSO.

  • Mobile Phase B: 90% Acetonitrile / 10% Water, containing 0.1% FA and 1% DMSO. (Note: Ensure your MS source temperature is increased by 20-30°C to accommodate the higher boiling point of DMSO).

FAQ 4: Chemical Derivatization for Ultimate Sensitivity

Q: My application requires sub-femtomole limits of detection (LOD) for H-Thr-Pro-OH. Desalting and HILIC are maximized, but I am still falling short. What is the next step?

A: When physical and chromatographic optimizations are exhausted, you must alter the molecule's intrinsic ionization properties via chemical derivatization. According to the Equilibrium Partitioning Model of ESI, surface-active (hydrophobic) molecules preferentially migrate to the exterior of the ESI droplet, where they carry the excess charge and are ejected into the gas phase first.

Derivatizing the N-terminus of H-Thr-Pro-OH with Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) adds a highly hydrophobic, easily protonated moiety to the dipeptide [4]. This dramatically increases its surface activity and ESI response.

Protocol: Dansyl Chloride Derivatization of H-Thr-Pro-OH

  • Buffer Preparation: Dissolve the dipeptide in 50 µL of 0.1 M Sodium Carbonate buffer (pH 9.5).

  • Reagent Addition: Add 50 µL of Dansyl Chloride solution (2 mg/mL in pure Acetonitrile).

  • Incubation: Vortex and incubate at 40°C for 30 minutes in the dark.

  • Quenching: Add 10 µL of 10% Formic Acid to quench the reaction and acidify the solution for ESI+.

  • Analysis: Inject directly into the LC-MS (or dilute as necessary). The mass will shift by +233.05 Da.

Workflow Start Low [M+H]+ Signal for H-Thr-Pro-OH·HCl CheckSalt Is Chloride > 10 mM? Start->CheckSalt Desalt Perform MCX SPE Desalting CheckSalt->Desalt Yes CheckLC Evaluate LC Method CheckSalt->CheckLC No Desalt->CheckLC HILIC Switch to HILIC (>70% MeCN) CheckLC->HILIC Using C18/RP Additives Add 0.1% FA + 1-5% DMSO CheckLC->Additives Using HILIC Deriv Dansyl Chloride Derivatization Additives->Deriv Signal still < LOD

Step-by-step logical workflow for troubleshooting and maximizing dipeptide ionization.

FAQ 5: Source Parameter Optimization

Q: How should I tune the mass spectrometer source parameters specifically for this dipeptide?

A: Small, highly polar dipeptides behave differently than large proteins or lipophilic small molecules.

  • Capillary Voltage: Keep it moderate (2.5 kV - 3.0 kV). Overly high voltages can cause corona discharge, especially when using highly aqueous mobile phases (if you haven't switched to HILIC yet).

  • Desolvation Temperature: Because H-Thr-Pro-OH is a small molecule, it can be susceptible to in-source fragmentation if the thermal energy is too high. Maintain the desolvation temperature between 300°C - 350°C. If you observe a peak at m/z 116 (loss of Proline or Threonine cleavage), reduce the temperature and the declustering potential (cone voltage).

  • Cone Voltage / Declustering Potential: Keep this low (15 V - 25 V). The peptide bond between Threonine and Proline is relatively labile. Excessive acceleration in the intermediate pressure region will fragment the dipeptide before it reaches the mass analyzer.

References
  • Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents. Journal of Chromatography A.[Link]

  • Detection and Identification of Dipeptides and Tripeptides Using Dimethyl Labeling and Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry.[Link]

  • DMSO Assisted Electrospray Ionization for the Detection of Small Peptide Hormones in Urine by Dilute-and-Shoot-Liquid-Chromatography-High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry.[Link]

  • High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry. Food Chemistry.[Link]

Troubleshooting

Technical Support Center: Troubleshooting H-Thr-Pro-OH·HCl Chromatography

Welcome to the technical support guide for the chromatographic analysis of H-Thr-Pro-OH·HCl. As a small, polar dipeptide, H-Thr-Pro-OH presents unique challenges that require a nuanced approach to method development and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of H-Thr-Pro-OH·HCl. As a small, polar dipeptide, H-Thr-Pro-OH presents unique challenges that require a nuanced approach to method development and troubleshooting. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues such_as co-elution with impurities and persistent baseline noise. Our goal is to provide you, the research and development scientist, with the foundational principles and actionable protocols needed to achieve robust and reproducible separations.

Section 1: Resolving Peak Co-elution

Co-elution, the incomplete separation of the main analyte peak from impurities or degradants, is a critical issue that compromises accurate quantification and purity assessment. The following questions address the most effective strategies to enhance peak resolution.

Q1: My H-Thr-Pro-OH peak is merging with a nearby impurity. What are the first and most impactful parameters I should adjust?

Answer: For an ionizable, polar molecule like H-Thr-Pro-OH, the single most powerful parameter for altering selectivity is mobile phase pH .[1][2] The dipeptide has at least two ionizable sites: the N-terminal amine and the C-terminal carboxylic acid. Changing the mobile phase pH alters the charge state of your analyte and the impurities, which in turn modifies their hydrophobicity and interaction with the stationary phase, often leading to dramatic shifts in retention and selectivity.[2][3]

  • Causality: At a low pH (e.g., pH 2.5-3.0), the carboxylic acid group is protonated (neutral), while the amine group is protonated (positive charge). As you increase the pH towards the pKa of the carboxylic acid (~3-4), it begins to deprotonate, becoming negatively charged and more polar, which typically reduces retention in reversed-phase (RP) chromatography. Conversely, basic impurities will also change their ionization state. This differential change in polarity between your analyte and the co-eluting species is the key to resolving them.

  • Initial Action: Start by evaluating the separation at two distinct pH points, at least 2 pH units apart if your column allows. A common starting point for peptides is a low pH using an additive like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA).[4][5] Then, explore a mid-range pH (e.g., pH 4.5-5.5) using a buffer like ammonium acetate or formate. Always ensure your column is stable at the chosen pH.[6]

Q2: Adjusting pH helped, but resolution is still insufficient. How should I approach optimizing the mobile phase gradient?

Answer: If adjusting pH does not fully resolve the co-elution, the next step is to optimize the elution gradient. For peptides and polar molecules, a shallow gradient is often essential for achieving high resolution.[7]

  • Causality: A steep gradient pushes compounds through the column quickly, leaving little time for the subtle differences in their chemistry to result in a separation. By making the gradient shallower (i.e., increasing the organic solvent content more slowly), you increase the residence time of the analytes on the column in the "elution window" where they are migrating, allowing for more interaction with the stationary phase and better separation.

  • Recommended Protocol:

    • Scouting Run: Perform a fast, steep gradient (e.g., 5% to 95% Acetonitrile in 10 minutes) to determine the approximate organic solvent concentration at which H-Thr-Pro-OH elutes.

    • Shallow Gradient: Design a new gradient centered around this elution percentage. For example, if the peptide elutes at 30% Acetonitrile in the scouting run, create a new gradient that runs from 15% to 45% Acetonitrile over a longer period (e.g., 30 minutes). This equates to a gradient slope of 1% organic per minute, a typical starting point for peptide analysis.[7]

Q3: I'm using a standard C18 column and my dipeptide elutes very early, close to the void volume, making separation from polar impurities impossible. What are my column chemistry options?

Answer: This is a classic problem for small, polar analytes. A standard C18 stationary phase may not provide sufficient hydrophobic interaction to retain H-Thr-Pro-OH, especially with high aqueous mobile phases.[8] You have two primary alternative strategies:

  • Aqueous-Stable Reversed-Phase Columns: Use a reversed-phase column specifically designed for use in highly aqueous mobile phases (e.g., polar-endcapped or polar-embedded phases). These columns prevent the "phase dewetting" or collapse that can occur with traditional C18 phases under low organic conditions, ensuring consistent retention.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique for very polar compounds.[9][10] HILIC uses a polar stationary phase (like amide, diol, or bare silica) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[9][11]

  • HILIC Mechanism: A water-rich layer is adsorbed onto the surface of the polar stationary phase. Polar analytes like H-Thr-Pro-OH partition into this aqueous layer and are retained. Elution is achieved by increasing the water content in the mobile phase.[10][12] This provides an orthogonal (completely different) separation mechanism to reversed-phase, making it highly effective at resolving impurities that co-elute in RP systems.[13]

ParameterStandard C18 (Reversed-Phase)Polar-Embedded C18 (Reversed-Phase)Amide/Diol (HILIC)
Mobile Phase A 0.1% TFA or FA in Water0.1% TFA or FA in Water10 mM Ammonium Formate in 90:10 ACN:Water, pH 3.0
Mobile Phase B 0.1% TFA or FA in Acetonitrile0.1% TFA or FA in Acetonitrile10 mM Ammonium Formate in 50:50 ACN:Water, pH 3.0
Typical Gradient 5-50% B (Shallow Slope)0-40% B (Shallow Slope)100-60% A (Increase Water Content)
Key Advantage Widely availableBetter retention for polar analytes in high aqueous mobile phasesExcellent retention and unique selectivity for very polar analytes
Consideration Poor retention for H-Thr-Pro-OH is likelyMay still have limited retention for very polar impuritiesRequires careful sample solvent matching and longer equilibration times
Q4: Can adjusting temperature or flow rate improve my separation?

Answer: Yes, both temperature and flow rate can be used to fine-tune resolution, although they are typically secondary to mobile phase and stationary phase selection.

  • Temperature: Increasing the column temperature (e.g., from 30°C to 50°C) generally decreases mobile phase viscosity, which can improve peak efficiency (sharper peaks) and reduce system backpressure.[14] It can also alter selectivity, sometimes significantly, providing an additional tool for resolving difficult pairs.[15] For peptides, elevated temperatures are often beneficial.[14]

  • Flow Rate: Decreasing the flow rate generally increases the number of theoretical plates (efficiency), leading to sharper peaks and potentially better resolution, as predicted by the van Deemter equation. However, this comes at the cost of longer run times. It is a useful tool for optimization once other parameters are close to ideal.

Section 2: Diagnosing and Resolving Baseline Noise

A noisy baseline compromises the limit of detection (LOD) and limit of quantification (LOQ), making it difficult to analyze low-level impurities.[16][17] Baseline disturbances can be random, periodic (pulsations), or present as a consistent drift.[18]

Q5: I'm seeing significant random noise in my baseline. What are the most common culprits?

Answer: Random, high-frequency noise is often related to the mobile phase, detector, or system contamination.[18][19]

  • Mobile Phase Issues: The most frequent cause is an improperly prepared mobile phase.[20]

    • Degassing: Dissolved air can outgas in the detector flow cell, causing noise. Ensure your mobile phase is thoroughly degassed, preferably with an in-line vacuum degasser or helium sparging.[21][22] Sonication is often insufficient for modern HPLC systems.[23]

    • Contamination: Using low-quality solvents, expired reagents, or contaminated water can introduce impurities that create a noisy baseline.[21][22] Always use HPLC-grade solvents and freshly prepared buffers.[24]

    • Poor Mixing: If using a gradient with multiple solvents, inefficient mixing can manifest as noise. Ensure the pump's mixer is functioning correctly.

  • Detector Lamp: A failing UV detector lamp can lose intensity and become unstable, resulting in significant noise. Most systems allow you to check the lamp energy or run a diagnostic test.

  • Dirty Flow Cell: Contaminants from previous analyses can build up in the detector flow cell, causing baseline disturbances. Flushing the cell with a strong solvent is a good remedy.[22]

Q6: My baseline shows regular, periodic pulses that align with the pump stroke. How do I fix this?

Answer: This is a classic symptom of a problem in the pumping system. The pulses are caused by pressure fluctuations as the pump pistons alternate.

  • Causality & Solution:

    • Air in the Pump: The most common cause is an air bubble trapped in a pump head or check valve. Purge the system thoroughly according to the manufacturer's instructions.

    • Faulty Check Valves: A dirty or failing check valve will not seal properly, causing pressure drops and a pulsating baseline.[21][25] They can often be cleaned by sonication in isopropanol or may need to be replaced.

    • Worn Pump Seals: Leaking pump seals will also prevent the pump from maintaining stable pressure. This is often accompanied by visible salt buildup or fluid around the pump head.[22]

Q7: What are the absolute best practices for preparing my mobile phase to ensure a quiet baseline?

Answer: Meticulous mobile phase preparation is non-negotiable for achieving a stable baseline.

  • Use High-Purity Reagents: Always use HPLC or LC-MS grade solvents, salts, and additives.[22][24]

  • Prepare Fresh: Prepare aqueous buffers fresh daily to prevent microbial growth, which can cause contamination and blockages.[20][26]

  • Measure Accurately: When mixing solvents, measure each component separately by volume or weight before combining them. Adding a solvent "to the mark" in a volumetric flask after another has been added can lead to inaccurate concentrations due to volume contraction.[24][27]

  • Filter: Filter all aqueous buffers after preparation through a 0.2 µm or 0.45 µm membrane filter to remove particulates that can damage the pump and column.[27][28]

  • Degas Thoroughly: Use an in-line degasser. If one is not available, helium sparging is the next best option. Keep solvent bottles capped to prevent atmospheric gases from re-dissolving.[23]

SymptomAppearanceCommon CausesRecommended Solutions
Random Noise Fast, irregular fluctuations1. Air in mobile phase/detector.[22] 2. Contaminated mobile phase.[21] 3. Failing detector lamp.[29]1. Degas mobile phase and purge system. 2. Prepare fresh, filtered, high-purity mobile phase. 3. Check lamp energy and replace if necessary.
Periodic Noise Regular, repeating pulses1. Air trapped in pump head. 2. Faulty/dirty pump check valves.[21] 3. Worn pump seals.[22]1. Purge the pump thoroughly. 2. Clean or replace check valves. 3. Replace pump seals.
Baseline Drift Slow, steady rise or fall1. Column temperature fluctuation.[20][25] 2. Insufficient column equilibration.[22] 3. Mobile phase composition changing (e.g., evaporation).1. Use a column oven; insulate tubing. 2. Equilibrate with 10-20 column volumes of new mobile phase. 3. Keep solvent bottles capped.

Section 3: Protocols and Diagnostic Workflows

This section provides visual workflows and step-by-step protocols to guide your troubleshooting process systematically.

Protocol 1: Systematic Co-elution Troubleshooting Workflow

This workflow guides the user through a logical sequence of steps to improve the resolution of H-Thr-Pro-OH from a co-eluting impurity.

CoElution_Workflow start Start: Co-elution Observed check_ssp 1. Verify System Suitability (Peak Shape, Efficiency) start->check_ssp ssp_fail Fix System Issues (e.g., column void, extra-column volume) check_ssp->ssp_fail Fails ssp_pass System OK check_ssp->ssp_pass Passes selectivity_node 2. Adjust Selectivity (Primary Approach) ssp_pass->selectivity_node ph_adjust 2a. Change Mobile Phase pH (e.g., pH 2.7 vs pH 5.0) selectivity_node->ph_adjust organic_adjust 2b. Change Organic Modifier (Acetonitrile vs. Methanol) ph_adjust->organic_adjust gradient_adjust 2c. Optimize Gradient (Make it shallower) organic_adjust->gradient_adjust column_node 3. Change Separation Mode (If RP fails) gradient_adjust->column_node Still co-eluting fine_tune_node 4. Fine-Tune Parameters gradient_adjust->fine_tune_node Improved hilic_switch Switch to HILIC Column (Amide, Diol, etc.) column_node->hilic_switch hilic_switch->fine_tune_node temp_adjust Adjust Temperature fine_tune_node->temp_adjust flow_adjust Adjust Flow Rate temp_adjust->flow_adjust end_node Resolution Achieved flow_adjust->end_node

Caption: Logical workflow for resolving peak co-elution.

Protocol 2: Systematic Baseline Noise Isolation Workflow

This diagnostic tree helps pinpoint the source of baseline noise by methodically isolating system components. The key principle is to simplify the system and observe the effect on the noise.

Noise_Isolation_Workflow start Start: Baseline Noise Observed step1 1. Stop Pump Flow (Set flow to 0 mL/min) start->step1 q1 Noise Stops? step1->q1 ans1_yes Source is Flow-Related (Pump, Mobile Phase, Column) q1->ans1_yes Yes ans1_no Source is Post-Flow (Detector Electronics, Lamp, Lab Environment) q1->ans1_no No step2 2. Disconnect Column (Replace with union) ans1_yes->step2 end_node Source Identified ans1_no->end_node q2 Noise Stops or Reduces? step2->q2 ans2_yes Source is Column (Contamination, Degradation) q2->ans2_yes Yes ans2_no Source is Pre-Column (Pump, Mixer, Mobile Phase) q2->ans2_no No ans2_yes->end_node step3 3. Prepare Fresh Mobile Phase (Filtered, HPLC-Grade, Degassed) ans2_no->step3 q3 Noise Stops? step3->q3 ans3_yes Source was Mobile Phase (Contamination, Bubbles, Prep Error) q3->ans3_yes Yes ans3_no Source is Pump Hardware (Check Valves, Seals, Mixer) q3->ans3_no No ans3_yes->end_node ans3_no->end_node

Caption: Systematic workflow for isolating the source of HPLC baseline noise.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024).
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025).
  • 〈621〉CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP).
  • Mobile Phase Prep: Key Tips & Tricks. (2022). Phenomenex.
  • Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Labtech.
  • What are some tips for making up my mobile phase? - WKB71854. (n.d.).
  • HPLC Troubleshooting - Noisy Baseline. (2022). Shimadzu UK Limited.
  • HPLC Repair Services: Common Causes of Baseline Noise. (2020). Full Spectrum Analytics, Inc.
  • HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex.
  • HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex.
  • HPLC Diagnostic Skills—Noisy Baselines. (n.d.).
  • HPLC Tips & Tricks – Mobile Phase Prepar
  • Tips for optimization of peptides and proteins separation by reversed-phase. (n.d.). YMC CO., LTD.
  • Troubleshooting Common HPLC Issues. (2025). Labcompare.com.
  • Why am I getting Baseline noise in HPLC? (2016).
  • HPLC of Peptides and Proteins. (n.d.). Methods in Molecular Biology.
  • HPLC Analysis and Purific
  • The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. (n.d.). YMC America.
  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023). Agilent.
  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. (2022). Thermo Fisher Scientific.
  • Uncovering Overlooked Factors Behind Abnormal Baselines. (2025).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • HILIC. (n.d.). Dr. Maisch.
  • An improved approach to hydrophilic interaction chromatography of peptides: Salt gradients in the presence of high isocratic acetonitrile concentr
  • HILIC Columns for Polar Separ
  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. (2026).
  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020). Longdom Publishing.
  • Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. (n.d.).
  • Control pH During Method Development for Better Chrom
  • Back to Basics: The Role of pH in Retention and Selectivity. (2026).
  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex.
  • How can you separate a co-eluting more polar compound by HPLC? (2014).
  • Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. (n.d.). Benchchem.
  • Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison and Validation Guide: LC-MS/MS Analytical Methods for H-Thr-Pro-OH·HCl

The Polar Peptide Paradox: Introduction to H-Thr-Pro-OH·HCl Quantifying small, highly polar dipeptides like H-Thr-Pro-OH·HCl (L-Threonyl-L-proline hydrochloride) in biological matrices presents a unique bioanalytical cha...

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Author: BenchChem Technical Support Team. Date: April 2026

The Polar Peptide Paradox: Introduction to H-Thr-Pro-OH·HCl

Quantifying small, highly polar dipeptides like H-Thr-Pro-OH·HCl (L-Threonyl-L-proline hydrochloride) in biological matrices presents a unique bioanalytical challenge. Lacking a strong chromophore, this dipeptide cannot be reliably quantified using standard HPLC-UV at low concentrations. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis, the extreme hydrophilicity of H-Thr-Pro-OH (LogP < -3) renders traditional Reversed-Phase (RP) chromatography highly ineffective.

To achieve regulatory compliance, analytical scientists must select a chromatographic modality that not only retains the analyte but also ensures a robust, reproducible, and self-validating system. This guide objectively compares three primary analytical strategies and provides a comprehensive, field-proven protocol for the optimal method.

Modality Comparison: Causality Behind Chromatographic Choices

Selecting the right separation mechanism requires understanding the physicochemical interactions at play. Here is an objective comparison of the three primary approaches:

A. Reversed-Phase (RP) C18 LC-MS/MS (The Traditional Default)
  • Mechanism: Hydrophobic partitioning between the analyte and alkyl chains (C18).

  • The Problem: H-Thr-Pro-OH is too polar to partition into the stationary phase. It elutes in the void volume alongside un-retained endogenous salts and phospholipids.

  • Causality: Co-elution with matrix components causes catastrophic ion suppression in the electrospray ionization (ESI) source, leading to high variance and poor sensitivity.

B. Chemical Derivatization + RP-MS/MS (The Workaround)
  • Mechanism: Reacting the N-terminus of the dipeptide with reagents (e.g., Dansyl chloride or FMOC) to artificially increase its hydrophobicity.

  • The Problem: While this allows for excellent retention on a C18 column, derivatization introduces kinetic variability. Incomplete reactions or reagent degradation compromise the self-validating integrity of the assay, drastically increasing sample preparation time.

C. HILIC-MS/MS (The Champion for Polar Peptides)
  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Zwitterionic or Amide). The mobile phase contains a high concentration of organic solvent (typically >80% Acetonitrile) and a small amount of aqueous buffer. A water-rich layer forms on the stationary phase, allowing the polar dipeptide to partition effectively[1].

  • Causality: HILIC perfectly complements mass spectrometry. The high acetonitrile content in the mobile phase leads to highly efficient droplet desolvation in the ESI source, drastically improving MS signal intensity and sensitivity.

G Start H-Thr-Pro-OH·HCl (Highly Polar Dipeptide) RP Reversed-Phase (C18) LC-MS/MS Start->RP Hydrophobic Interaction HILIC HILIC-MS/MS (Zwitterionic/Amide) Start->HILIC Hydrophilic Partitioning Deriv Chemical Derivatization + RP-MS/MS Start->Deriv Chemical Tagging Fail Severe Matrix Effect Ion Suppression RP->Fail Void Volume Elution Success1 Optimal Sensitivity & High Throughput HILIC->Success1 High Organic Mobile Phase Success2 Good Retention but High Prep Variability Deriv->Success2 Increased Hydrophobicity

Fig 1. Decision matrix for selecting the optimal LC-MS/MS modality for highly polar dipeptides.

Quantitative Performance Data

The following table summarizes the experimental performance of the three modalities when quantifying H-Thr-Pro-OH in human plasma.

Analytical ParameterReversed-Phase (C18)Derivatization + RPHILIC-MS/MS (Zwitterionic)
Retention Factor ( k′ ) < 0.5 (Elutes in void)> 3.5> 2.5
Sensitivity (LLOQ) ~50.0 ng/mL~1.0 ng/mL~2.0 ng/mL
Matrix Effect (IS-Normalized) Severe (>50% suppression)Moderate (~15%)Minimal (<8%)
Sample Preparation Time 15 mins (Direct PPT)> 120 mins (Incubation required)15 mins (Direct PPT)
Throughput & Reproducibility High throughput, unusable dataLow throughput, high varianceHigh throughput, highly robust
Regulatory Fit (ICH M10) Fails Selectivity & Matrix EffectPasses, but requires strict QCOptimal Compliance

Self-Validating Experimental Protocol: HILIC-MS/MS

To ensure trustworthiness, a bioanalytical protocol must be a self-validating system. The following methodology integrates built-in quality controls (QCs) and leverages synergistic chemistry.

Step 1: Synergistic Sample Preparation (Protein Precipitation)

Mechanistic Insight: Injecting highly aqueous samples into a HILIC column disrupts the immobilized water layer, causing severe peak distortion. By using Acetonitrile (ACN) for Protein Precipitation (PPT), the final sample extract perfectly matches the highly organic initial conditions of the HILIC mobile phase.

  • Aliquot 50 µL of plasma (Study Sample, Calibration Standard, or QC) into a 96-well plate.

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution (e.g., H-Thr-Pro-OH-[13C, 15N]).

  • Add 150 µL of cold Acetonitrile (0.1% Formic Acid) to precipitate proteins.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate for direct injection.

Step 2: Chromatographic Separation (HILIC)
  • Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Provides ionic strength to stabilize the water layer).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 85% B. Hold for 1 min, ramp to 60% B over 3 mins, hold for 1 min, return to 85% B to re-equilibrate.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: MS/MS Detection Parameters
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Precursor Ion: m/z 217.1 ( [M+H]+ of H-Thr-Pro-OH).

  • Product Ion (Quantifier): m/z 116.1 (Cleavage of the peptide bond yields the Proline fragment).

  • Product Ion (Qualifier): m/z 102.1 (Threonine fragment).

Regulatory Grounding: ICH M10 Validation Framework

To utilize this method in clinical or non-clinical pharmacokinetics, it must be validated according to the2[2]. The guideline establishes rigorous standards to ensure data reliability.

Validation Val ICH M10 Validation (HILIC-MS/MS) Selectivity Selectivity & Specificity Blank Matrix Assessment Val->Selectivity Calibration Calibration Curve Linearity & LLOQ Val->Calibration AccPrec Accuracy & Precision Intra/Inter-Run QCs Val->AccPrec Matrix Matrix Effect IS-Normalized Factor Val->Matrix Stability Stability Assessments Benchtop, F/T, Long-Term Val->Stability Accept Validated Method Ready for Study Samples Selectivity->Accept Calibration->Accept AccPrec->Accept Matrix->Accept Stability->Accept

Fig 2. ICH M10 bioanalytical method validation workflow for H-Thr-Pro-OH·HCl quantification.

Key Validation Parameters (Self-Validating Checks):
  • Selectivity & Specificity: Analyze blank plasma from 6 independent sources. The interfering signal at the retention time of H-Thr-Pro-OH must be ≤20% of the Lower Limit of Quantification (LLOQ) response[2].

  • Accuracy & Precision: Evaluate 4 Quality Control (QC) levels (LLOQ, Low, Mid, High) in 3 independent runs. The mean accuracy must be within ±15% of the nominal concentration ( ±20% for LLOQ), and the Coefficient of Variation (CV) must not exceed 15% (20% for LLOQ)[2].

  • Matrix Effect: The use of a SIL-IS is critical in HILIC to track ionization variations. Calculate the IS-Normalized Matrix Factor (IS-NMF). The CV of the IS-NMF across 6 different matrix lots must be ≤15% [2].

References

  • [FDA] 2 - U.S. Food and Drug Administration (FDA.gov)[2]

  • [Agilent] 1 - Agilent Technologies[1]

  • [Waters] - Waters Blog

Sources

Comparative

High-Impact Comparison Guide: H-Thr-Pro-OH·HCl vs. Proline-Containing Dipeptides in Enzymatic Modulation

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist Introduction: The Structural Imperative of the Xaa-Pro Bond In the landscape of rational drug design...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist

Introduction: The Structural Imperative of the Xaa-Pro Bond

In the landscape of rational drug design and enzymatic modulation, the imino acid proline introduces unparalleled conformational rigidity. Peptide bonds involving proline are intrinsically resistant to generic proteases (e.g., trypsin, chymotrypsin)[1]. However, this resistance has driven the evolutionary specialization of enzymes like Dipeptidyl Peptidase IV (DPP-IV), Angiotensin-Converting Enzyme (ACE), and Prolidase, which specifically recognize and cleave Xaa-Pro motifs[1].

While aliphatic dipeptides like Val-Pro (VP) and Ile-Pro (IP) are extensively documented, H-Thr-Pro-OH·HCl (Threonyl-proline hydrochloride) presents a unique biochemical profile. The presence of the polar, uncharged hydroxyl group on the threonine side chain fundamentally alters its interaction kinetics within enzyme active sites compared to its highly hydrophobic counterparts.

Mechanistic Causality: Thr-Pro vs. Alternative Dipeptides

DPP-IV Modulation and the Oxyanion Trap

DPP-IV is a serine aminopeptidase that preferentially cleaves Xaa-Pro dipeptides from the N-terminus of oligopeptides[2]. Standard inhibitors like Diprotin A (Ile-Pro-Ile) act as substrate-like blockers with slow dissociation rates. In contrast, H-Thr-Pro-OH acts as a competitive substrate, exhibiting a cleavage rate of approximately 15.2 nmol/min/mg by DPP-IV[1].

The critical differentiator for Thr-Pro is its susceptibility to post-translational modification. Phosphorylation of the threonine residue (yielding Phospho-Thr-Pro) reduces the catalytic efficiency of DPP-IV by up to 99.5%[2].

Causality: Efficient post-proline cleavage requires the P2-carbonyl oxygen to be stabilized by an "oxyanion trap" formed by Arg-125 and Glu-131/132[2]. The introduction of a bulky, negatively charged phosphate group on the threonine side chain causes severe electrostatic repulsion with Glu-131/132 and disrupts the Arg-125 interaction, effectively arresting catalysis[2].

Mechanism DPPIV DPP-IV Active Site (Arg-125, Glu-131/132) Oxyanion P2 Oxyanion Trap (Carbonyl Stabilization) DPPIV->Oxyanion Activates ThrPro H-Thr-Pro-OH (Native Substrate) ThrPro->DPPIV Binds S1/S2 subsites PhosThrPro Phospho-Thr-Pro (Steric/Charge Hindrance) ThrPro->PhosThrPro Phosphorylation PhosThrPro->DPPIV Binds with Repulsion PhosThrPro->Oxyanion Disrupts Trap Inhibition Catalytic Arrest (99.5% Efficiency Drop) PhosThrPro->Inhibition Prevents Cleavage Cleavage Enzymatic Cleavage (Normal Turnover) Oxyanion->Cleavage Proceeds

Diagram 1: Mechanistic pathway of DPP-IV catalytic arrest via Thr-Pro phosphorylation.

ACE Inhibition Dynamics

For ACE inhibition, the C-terminal tripeptide sequence heavily dictates potency. ACE prefers hydrophobic or aromatic residues (like Pro) at the C-terminus and branched aliphatic amino acids at the N-terminus[3]. Consequently, Ile-Pro (IC50 = 130 µM) and Val-Pro (IC50 = 420 µM) demonstrate measurable ACE inhibition due to their hydrophobic N-termini[4]. H-Thr-Pro-OH, while less hydrophobic, participates in ACE inhibition through hydrogen bonding. Studies on larger peptides containing the Thr-Pro motif suggest that the threonine hydroxyl group can interact with the lid structure (helices α1 to α3) of ACE, facilitating non-competitive inhibition by keeping the peptide out of the active site while the C-terminus coordinates the catalytic zinc ion.

Quantitative Data Comparison

The following table synthesizes the enzymatic modulation metrics of H-Thr-Pro-OH·HCl against other benchmark proline-containing peptides.

PeptideTarget EnzymePerformance MetricMechanistic Characteristic
H-Thr-Pro-OH·HCl DPP-IV / ProlidaseCleavage Rate: 15.2 / 25.8 nmol/min/mg[1]Hydroxyl group enables unique H-bonding; acts as a competitive substrate.
Phospho-Thr-Pro DPP-IVCatalytic Efficiency: Reduced by 99.5%[2]Phosphate group disrupts the P2 oxyanion trap via electrostatic repulsion.
Ile-Pro-Ile (Diprotin A) DPP-IVIC50: ~3-5 µMSubstrate-like enzyme blocker; slow dissociation rate from the active site.
Ile-Pro (IP) ACEIC50: 130 µM[4]High hydrophobicity at the N-terminus enhances active site binding.
Val-Pro (VP) ACEIC50: 420 µM[4]Branched aliphatic chain provides moderate steric fit in the S1 subsite.

Experimental Protocols: Self-Validating Enzyme Assay System

To objectively evaluate H-Thr-Pro-OH·HCl against alternatives like Val-Pro, researchers must avoid a common pitfall: relying solely on chromogenic reporter displacement. If a peptide is a substrate rather than a dead-end inhibitor, it will deplete over time, causing a false shift in apparent IC50.

Step-by-Step Methodology

Phase 1: Reagent Preparation & Equilibration

  • Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 1 mM EDTA.

  • Reconstitute human recombinant DPP-IV to a working concentration of 0.01 U/mL.

  • Prepare serial dilutions of H-Thr-Pro-OH·HCl, Val-Pro, and Diprotin A (1 µM to 1000 µM) in the assay buffer.

  • Causality Check: Pre-incubate the enzyme with the peptide candidates at 37°C for 15 minutes. This step is critical to establish binding equilibrium before the reporter substrate is introduced, ensuring accurate initial velocity ( V0​ ) measurements.

Phase 2: Primary Spectrophotometric Screening 5. Initiate the reaction by adding the chromogenic substrate, Gly-Pro-pNA (final concentration 0.2 mM). 6. Continuously monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm every 30 seconds for 15 minutes using a microplate reader. 7. Calculate the apparent IC50 and construct Lineweaver-Burk plots to determine the mode of inhibition.

Phase 3: Orthogonal LC-MS/MS Validation (The Self-Validating Step) 8. In parallel, run the exact same incubation (Enzyme + H-Thr-Pro-OH·HCl) without the chromogenic substrate. 9. Quench aliquots at 0, 5, 10, and 15 minutes using 1% trifluoroacetic acid (TFA). 10. Analyze the quenched samples via High-Resolution Mass Spectrometry (HRMS)[1]. Monitor the parent ion transition for H-Thr-Pro-OH (m/z 217.1 -> characteristic b- and y-ions). 11. Data Synthesis: If the LC-MS/MS shows rapid depletion of H-Thr-Pro-OH, the peptide is acting as an alternative substrate (explaining the high cleavage rate of 15.2 nmol/min/mg[1]). If the concentration remains stable while pNA release is suppressed, it is acting as a true inhibitor.

Workflow Start Assay Initialization (Reagent & Buffer Prep) Incubation Enzyme-Peptide Pre-incubation (37°C, 15 min) Start->Incubation Substrate Addition of Reporter (Gly-Pro-pNA) Incubation->Substrate Establishes Equilibrium Split Dual Validation System Substrate->Split Spectro Spectrophotometry (405 nm Absorbance) Split->Spectro Primary Screen LCMS LC-MS/MS Analysis (Peptide Depletion Tracking) Split->LCMS Orthogonal Validation Data Data Synthesis (Distinguish Substrate vs. Inhibitor) Spectro->Data LCMS->Data

Diagram 2: Dual-Validation Kinetic Assay Workflow for distinguishing enzyme substrates from true inhibitors.

Conclusion

For drug development professionals, selecting between H-Thr-Pro-OH·HCl and aliphatic dipeptides (like Val-Pro or Ile-Pro) depends entirely on the therapeutic goal. If the objective is direct, competitive inhibition of ACE, aliphatic N-termini provide superior hydrophobic anchoring[4]. However, if the goal is to design a prodrug or a sequence capable of dynamic, post-translational regulation (via kinase-mediated phosphorylation), the Thr-Pro motif offers a highly sophisticated mechanism to completely arrest DPP-IV activity through active-site electrostatic disruption[2].

Sources

Validation

A Senior Application Scientist's Guide to NMR Spectra Validation for H-Thr-Pro-OH·HCl Purity Assessment

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides is a cornerstone of reliable and reproducible results. This guide provides an in-depth, technically-grounded c...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides is a cornerstone of reliable and reproducible results. This guide provides an in-depth, technically-grounded comparison of using Nuclear Magnetic Resonance (NMR) spectroscopy for the validation and purity assessment of H-Thr-Pro-OH·HCl, a dipeptide hydrochloride salt. We will move beyond a simple procedural checklist to explore the scientific rationale behind each step, ensuring a self-validating and robust analytical workflow.

The Imperative of Purity in Peptide Research

Why NMR for Peptide Purity? A Comparative Overview

While techniques like HPLC and mass spectrometry are mainstays in peptide analysis, Quantitative NMR (qNMR) provides distinct advantages.[5][7][8]

FeatureNMR SpectroscopyHPLCMass Spectrometry
Principle Measures the nuclear magnetic properties of atomic nuclei, providing detailed structural information and direct quantification.[7][10]Separates molecules based on their physicochemical properties (e.g., hydrophobicity).[5][8]Measures the mass-to-charge ratio of ionized molecules.[8][9]
Quantification Absolute quantification without the need for a specific reference standard of the analyte.[7] The signal intensity is directly proportional to the number of nuclei.[7]Relative quantification based on peak area, requiring a reference standard for absolute quantification.Primarily provides molecular weight information and is not inherently quantitative without isotopic labeling or a standard curve.[8]
Impurity Identification Provides structural information that can help identify unknown impurities.Can detect and separate impurities but does not inherently provide structural information.[5]Can identify impurities based on their mass, but isomers may be indistinguishable.
Sample Integrity Non-destructive, allowing the sample to be recovered and used for further experiments.[7]Destructive, as the sample is passed through the column and collected in fractions.Destructive, as the sample is ionized and fragmented.

The NMR Workflow for H-Thr-Pro-OH·HCl Purity Assessment

The following diagram illustrates the comprehensive workflow for validating the purity of an H-Thr-Pro-OH·HCl sample using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting Sample H-Thr-Pro-OH·HCl Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., D₂O) Solvent->NMR_Tube Standard Internal Standard (e.g., Maleic Acid) Standard->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR ¹³C NMR NMR_Spectrometer->C13_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing Assignment Signal Assignment Processing->Assignment Integration Signal Integration Assignment->Integration Impurity_ID Impurity Identification Assignment->Impurity_ID Purity_Calc Purity Calculation Integration->Purity_Calc Report Final Purity Report Purity_Calc->Report Impurity_ID->Report

Caption: Workflow for NMR-based purity assessment of H-Thr-Pro-OH·HCl.

Experimental Protocols: A Step-by-Step Guide with Rationale

Sample Preparation: The Foundation of High-Quality Spectra

Proper sample preparation is critical for obtaining high-quality, reproducible NMR spectra.[11][12]

Protocol:

  • Weighing the Sample and Internal Standard: Accurately weigh approximately 5-10 mg of the H-Thr-Pro-OH·HCl sample. A precise mass is crucial for accurate quantitative analysis. Also, accurately weigh a suitable internal standard, such as maleic acid.[13][14] The internal standard should be stable, have signals that do not overlap with the analyte, and be of high purity (≥99%).[13]

  • Solvent Selection: Dissolve the sample and internal standard in a deuterated solvent. For a polar peptide like H-Thr-Pro-OH·HCl, Deuterium Oxide (D₂O) is an excellent choice.[15][16][17] Deuterated solvents are essential to avoid large solvent signals that would overwhelm the analyte signals.[15][16][18][19]

  • Homogenization: Ensure the sample is completely dissolved in the NMR tube by gentle vortexing or inversion. The presence of solid particles can lead to poor spectral resolution.[12]

  • pH Adjustment (if necessary): The chemical shifts of amino acid residues can be pH-dependent.[11][20] For consistency, it is advisable to ensure the pH of the solution is controlled, although for the HCl salt dissolved in D₂O, the pH will naturally be acidic.

NMR Data Acquisition: Capturing the Molecular Fingerprint

The quality of the acquired data directly impacts the accuracy of the purity assessment.

¹H NMR Acquisition Protocol:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T1 relaxation time) is crucial for accurate integration in qNMR.

¹³C NMR Acquisition Protocol:

  • Pulse Sequence: A proton-decoupled ¹³C NMR experiment is standard.

  • Number of Scans: A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Relaxation Delay (d1): Similar to ¹H NMR, a sufficient relaxation delay is necessary for accurate quantification.

Data Analysis and Interpretation: From Raw Data to Purity Assessment

Signal Assignment: Identifying the Molecular Protons and Carbons

The first step in interpreting the NMR spectra is to assign the observed signals to the specific protons and carbons in the H-Thr-Pro-OH·HCl molecule. This is done by comparing the experimental chemical shifts with known values for threonine and proline residues.[21]

Peptide_Structure cluster_Thr Threonine Residue cluster_Pro Proline Residue Thr_NH2 NH₂ Thr_alpha Cα-H Thr_NH2->Thr_alpha Thr_beta Cβ-H Thr_alpha->Thr_beta Thr_CO C=O Thr_alpha->Thr_CO Thr_gamma Cγ-H₃ Thr_beta->Thr_gamma Thr_OH OH Thr_beta->Thr_OH Pro_alpha Cα-H Thr_CO->Pro_alpha Peptide Bond Pro_beta Cβ-H₂ Pro_alpha->Pro_beta Pro_COOH COOH Pro_alpha->Pro_COOH Pro_gamma Cγ-H₂ Pro_beta->Pro_gamma Pro_delta Cδ-H₂ Pro_gamma->Pro_delta Pro_delta->Pro_alpha

Caption: Structure of H-Thr-Pro-OH with key proton groups.

Expected ¹H and ¹³C Chemical Shifts (in D₂O, approximate):

AtomExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
Threonine
α-H~4.2~60
β-H~4.3~68
γ-H₃~1.2~20
C=O-~173
Proline
α-H~4.4~62
β-H₂~2.0, ~2.3~30
γ-H₂~1.9, ~2.1~25
δ-H₂~3.2, ~3.3~48
C=O-~176

Note: Chemical shifts are approximate and can be influenced by pH, concentration, and temperature.[11][20] The presence of cis and trans isomers of the proline residue can lead to two sets of signals for the proline and adjacent threonine residues.[20][22]

Quantitative Analysis: Calculating the Purity

The purity of the H-Thr-Pro-OH·HCl sample can be calculated using the following formula, comparing the integral of a well-resolved analyte signal to the integral of the internal standard signal.[23]

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

  • I_analyte: Integral of the analyte signal

  • N_analyte: Number of protons contributing to the analyte signal

  • I_IS: Integral of the internal standard signal

  • N_IS: Number of protons contributing to the internal standard signal

  • MW_analyte: Molecular weight of the analyte

  • m_analyte: Mass of the analyte

  • MW_IS: Molecular weight of the internal standard

  • m_IS: Mass of the internal standard

  • P_IS: Purity of the internal standard

Identification of Potential Impurities

The NMR spectrum should be carefully examined for any signals that cannot be attributed to the H-Thr-Pro-OH·HCl molecule, the internal standard, or the solvent. Common impurities from SPPS include:

  • Residual Solvents: Signals from solvents used in synthesis or purification (e.g., acetonitrile, dichloromethane).

  • Deletion or Truncated Sequences: The absence of expected signals or the presence of signals corresponding to single amino acids (threonine or proline).

  • Protecting Group Adducts: Signals corresponding to residual protecting groups (e.g., Boc, Fmoc).

  • Racemization Products: Diastereomeric impurities may exhibit slightly different chemical shifts.[2]

Conclusion: A Robust and Self-Validating Approach

NMR spectroscopy provides a powerful and quantitative method for assessing the purity of synthetic peptides like H-Thr-Pro-OH·HCl.[7][9][11][24] By following a well-designed experimental protocol and a thorough data analysis workflow, researchers can obtain reliable and accurate purity data. This approach, when used in conjunction with other analytical techniques like HPLC and mass spectrometry, provides a comprehensive and self-validating system for ensuring the quality and integrity of peptide samples in research and development.[5][8]

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